molecular formula C10H5BrLiNO2 B2731838 Lithium;4-bromoquinoline-3-carboxylate CAS No. 2247107-96-4

Lithium;4-bromoquinoline-3-carboxylate

Cat. No.: B2731838
CAS No.: 2247107-96-4
M. Wt: 258
InChI Key: NFRSOROZLWWRNV-UHFFFAOYSA-M
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Description

Lithium;4-bromoquinoline-3-carboxylate is a useful research compound. Its molecular formula is C10H5BrLiNO2 and its molecular weight is 258. The purity is usually 95%.
BenchChem offers high-quality Lithium;4-bromoquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lithium;4-bromoquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

lithium;4-bromoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2.Li/c11-9-6-3-1-2-4-8(6)12-5-7(9)10(13)14;/h1-5H,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRSOROZLWWRNV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC=C2C(=C1)C(=C(C=N2)C(=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrLiNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Potential applications of bromoquinoline derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Scaffolds for Next-Generation Therapeutics

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, historically anchored by antimalarials like chloroquine.[1] However, bromoquinoline derivatives represent a distinct and evolved subclass. Beyond serving as transient synthetic intermediates, the bromine atom at positions 3, 6, or 8 imparts unique physicochemical properties—specifically through halogen bonding (σ-hole interactions) and lipophilic modulation—that enhance binding affinity and metabolic stability.

This technical guide analyzes the bromoquinoline moiety as both a terminal pharmacophore (e.g., in MDR-TB agents like Bedaquiline) and a divergent synthetic hub for generating high-complexity libraries via Palladium-catalyzed cross-coupling.

Part 1: Structural Activity Relationship (SAR) & The Halogen Bond

The Sigma-Hole Phenomenon

Unlike fluorine (which is highly electronegative and non-polarizable), the bromine atom on a quinoline ring exhibits a distinct anisotropic charge distribution known as the sigma-hole (σ-hole) .[2]

  • Mechanism: The electron density is repelled from the C-Br bond axis, creating a localized positive potential on the distal side of the bromine atom.

  • Application: This positive patch acts as a Lewis acid, forming highly directional non-covalent interactions with Lewis bases (e.g., carbonyl oxygens, nitrogen lone pairs) in the target protein's binding pocket.

  • Energetics: These interactions can contribute 1–5 kcal/mol to binding affinity, often distinguishing a bromo-derivative from its chloro- or fluoro-analogs.

Pharmacophore Visualization

The following diagram illustrates the SAR logic and the sigma-hole interaction within a theoretical binding pocket.

Bromoquinoline_SAR Quinoline Quinoline Core (π-π Stacking) Bromine Bromine Atom (Pos 3, 6, or 8) Quinoline->Bromine C-Br Bond SigmaHole σ-Hole (+) (Directional) Bromine->SigmaHole Anisotropic Charge Lipophilicity Lipophilicity (logP) Membrane Permeability Bromine->Lipophilicity Modulation Target Target Residue (C=O or His-N) SigmaHole->Target Halogen Bond (XB Interaction)

Caption: SAR map highlighting the directional halogen bonding (XB) capability of the bromoquinoline scaffold.

Part 2: Synthetic Architectures & Functionalization

The C-Br bond is the "gateway" to diversity. In modern drug discovery, 3-bromoquinoline and 6-bromoquinoline are preferred starting materials due to their reactivity in Pd-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Divergence

The Suzuki coupling of 3-bromoquinoline allows for the rapid installation of aryl and heteroaryl groups, essential for optimizing solubility and target fit.

Key Synthetic Challenge:

  • Problem: Electron-deficient heterocycles (like quinoline) can poison Pd catalysts or undergo sluggish oxidative addition.

  • Solution: Use of electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or Pd(PPh3)4 with optimized base/solvent systems to facilitate the catalytic cycle.

Synthetic_Workflow Start 3-Bromoquinoline Cat Pd(PPh3)4 / K2CO3 Dioxane:H2O (4:1) Start->Cat Reagents Cycle Catalytic Cycle (Ox. Add -> Transmetalation -> Red. Elim) Cat->Cycle Activation Prod1 3-Arylquinolines (Kinase Inhibitors) Cycle->Prod1 + Ar-B(OH)2 Prod2 3-Heteroarylquinolines (Antimalarials) Cycle->Prod2 + Het-B(OH)2

Caption: Divergent synthesis workflow utilizing Suzuki-Miyaura coupling to generate functionalized libraries.

Part 3: Therapeutic Applications (Field-Proven)

Infectious Diseases: The Bedaquiline Paradigm

Bedaquiline (TMC207) is the first FDA-approved drug in a new class of antitubercular agents (diarylquinolines) for Multidrug-Resistant Tuberculosis (MDR-TB).

  • Structure: (1R,2S)-1-(6-bromo -2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol.

  • Role of Bromine: The 6-bromo substituent is not merely a placeholder; it contributes to the molecule's lipophilicity, aiding penetration into the mycobacterial cell wall, and provides steric bulk that locks the conformation required to bind ATP synthase (subunit c) .

  • Clinical Insight: The specific stereochemistry combined with the bromoquinoline core results in extremely high potency (MIC ~0.03 µg/mL against M. tuberculosis).

Oncology: Topoisomerase Inhibition

Recent studies have identified 5,7-dibromo-8-hydroxyquinoline and its derivatives as potent anticancer agents.[3][4][5]

  • Mechanism: These compounds act as dual inhibitors. The planar quinoline ring intercalates into DNA, while the 8-hydroxy and bromine groups coordinate with the active site of Topoisomerase I , preventing DNA religation and inducing apoptosis.

  • Data:

    Compound Cell Line IC50 (µg/mL) Mechanism
    5,7-Dibromo-8-HQ HeLa (Cervical) 18.7 Topo I Inhibition / DNA Intercalation
    5,7-Dibromo-8-HQ HT29 (Colon) 5.4 Topo I Inhibition / DNA Intercalation

    | 6,8-Dibromo-5-nitroquinoline | C6 (Glioma) | 50.0 (µM) | Apoptosis Induction |

Antimicrobial: MRSA Targeting

9-bromo-substituted indolizinoquinoline-5,12-diones have shown superior activity against Methicillin-Resistant Staphylococcus aureus (MRSA).[6]

  • Potency: MIC values as low as 0.031 µg/mL .

  • Target: Dual inhibition of DNA gyrase and Topoisomerase IV, distinct from the fluoroquinolone binding mode due to the fused ring system and bromine placement.

Part 4: Experimental Protocols

Protocol: Suzuki Coupling of 3-Bromoquinoline

A validated method for synthesizing 3-arylquinoline libraries.

Reagents:

  • 3-Bromoquinoline (1.0 eq)

  • Arylboronic acid (1.1 eq)

  • Pd(PPh3)4 (5 mol%)[7]

  • K2CO3 (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a Schlenk flask and cycle with Argon (3x).

  • Loading: Add 3-bromoquinoline (100 mg, 0.48 mmol), arylboronic acid (0.53 mmol), and K2CO3 (132 mg, 0.96 mmol).

  • Solvent & Catalyst: Add degassed 1,4-dioxane (4 mL) and water (1 mL). Add Pd(PPh3)4 (28 mg, 0.024 mmol) last to minimize air exposure.

  • Reaction: Seal and heat to 90°C for 12–16 hours with vigorous stirring. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with brine (2x 10 mL). Dry organic layer over Na2SO4.[8]

  • Purification: Flash column chromatography (Silica gel, gradient Hexane -> 20% EtOAc/Hexane).

Protocol: In Vitro Cytotoxicity Assay (MTT)

Standard validation for bromoquinoline anticancer candidates.

  • Seeding: Seed cancer cells (e.g., HeLa) in 96-well plates at

    
     cells/well in DMEM. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Dissolve bromoquinoline derivatives in DMSO (stock). Prepare serial dilutions in media (Final DMSO < 0.1%). Treat cells for 48h.

  • MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.

  • Solubilization: Remove media carefully. Add 150 µL DMSO to dissolve formazan crystals. Shake for 15 min.

  • Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis (GraphPad Prism).

Part 5: References

  • Ökten, S., et al. (2017).[9] A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Istanbul Gelisim University. Retrieved from [Link]

  • Wilcken, R., et al. (2013).[2][10] Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Yang, Z., et al. (2011). Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Ajani, O. O., et al. (2022).[1] Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Retrieved from [Link]

Sources

Solubility of Lithium 4-bromoquinoline-3-carboxylate in Organic Solvents: A Predictive and Methodological Framework

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of Lithium 4-bromoquinoline-3-carboxylate in various organic solvents. Given the absence of publicly available solubility data for this specific compound, this document leverages foundational principles of physical chemistry and established pharmaceutical development methodologies to empower researchers, scientists, and drug development professionals. We will deconstruct the molecule's structural components to predict its behavior, outline the critical role of solid-state properties, and provide detailed, field-proven protocols for accurate solubility measurement.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development. It is a critical physicochemical property that dictates the formulation strategy, manufacturing process, and ultimately, the bioavailability of a drug product.[1][2][3] An API must be in a dissolved state to be absorbed and exert its therapeutic effect.[2] Therefore, a comprehensive understanding of an API's solubility profile in various solvents is a non-negotiable first step in preformulation studies.[1][2]

Lithium 4-bromoquinoline-3-carboxylate is a novel molecule with potential therapeutic applications. Its structure, combining a heterocyclic quinoline core with an ionic lithium carboxylate, presents a unique and complex solubility challenge. This guide serves as a predictive and practical manual for navigating this challenge, providing the theoretical grounding and experimental workflows necessary to fully characterize this compound.

Physicochemical Profile of Lithium 4-bromoquinoline-3-carboxylate

To predict solubility, we must first analyze the molecular and solid-state characteristics of the compound.

Molecular Structure Analysis

The solubility behavior of Lithium 4-bromoquinoline-3-carboxylate is a composite of the properties of its constituent parts:

  • Quinoline Core: This fused aromatic heterocyclic system is largely nonpolar and can participate in van der Waals forces, including π-π stacking interactions. Quinoline itself is only slightly soluble in cold water but dissolves readily in most organic solvents.[4][5]

  • Lithium Carboxylate Group (-COO⁻Li⁺): This is the dominant functional group governing solubility. It is ionic and highly polar. The lithium cation (Li⁺) is small with a high charge density, which leads to strong electrostatic interactions.[6] The carboxylate anion (-COO⁻) is a potent hydrogen bond acceptor. This ionic nature suggests that the solvation energy in polar solvents will be a primary driver for dissolution. Unusually for an alkali metal, lithium compounds can exhibit significant covalent character, which can enhance their solubility in organic solvents.[6]

  • Bromo Substituent (-Br): The bromine atom at the 4-position increases the molecule's molecular weight and overall polarizability. It is an electron-withdrawing group that can influence the electron distribution of the quinoline ring system.

The Overarching Influence of Solid-State Properties

For an ionic compound, the process of dissolution involves two key energetic considerations: breaking the crystal lattice and solvating the resulting ions.

  • Crystal Lattice Energy: This is the energy required to separate the ions from their fixed positions in the solid crystal into gaseous ions. A high lattice energy, resulting from strong ionic bonds, is a significant barrier to dissolution and leads to lower solubility.[7][8] For Lithium 4-bromoquinoline-3-carboxylate to dissolve, the energy released upon solvation of its ions must be sufficient to overcome this lattice energy.[9][10]

  • Polymorphism and Solvatomorphism: The same chemical compound can exist in different crystalline forms, known as polymorphs, or form crystals that incorporate solvent molecules (solvates/hydrates).[1][3] These different solid-state forms can have markedly different lattice energies and, consequently, different solubilities and stabilities.[1][3]

It is imperative that before any solubility studies are conducted, the solid form of the Lithium 4-bromoquinoline-3-carboxylate is thoroughly characterized. This foundational step ensures the reproducibility and validity of all subsequent data.

cluster_0 Solid-State Characterization Workflow API API Sample (Lithium 4-bromoquinoline-3-carboxylate) XRD X-Ray Powder Diffraction (XRPD) API->XRD DSC Differential Scanning Calorimetry (DSC) API->DSC TGA Thermogravimetric Analysis (TGA) API->TGA Microscopy Microscopy (SEM/Optical) API->Microscopy Result Identified Solid Form (Crystalline, Amorphous, Hydrate?) XRD->Result DSC->Result TGA->Result Microscopy->Result

Caption: Initial solid-state characterization workflow.

Predicting Solubility: Solute-Solvent Interactions

The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility.[11][12][13] A more nuanced prediction requires examining the specific intermolecular forces between Lithium 4-bromoquinoline-3-carboxylate and potential solvents.

Solvent Classification

Organic solvents are typically classified based on their polarity and their ability to donate hydrogen bonds.[11]

Solvent ClassKey CharacteristicsExamplesPredicted Interaction with Solute
Polar Protic High dielectric constant; contain O-H or N-H bonds; can donate and accept H-bonds.[11]Methanol, Ethanol, WaterHigh Solubility Expected. Strong ion-dipole interactions with Li⁺ and COO⁻. Hydrogen bonding with the carboxylate group.
Polar Aprotic High dielectric constant; lack O-H or N-H bonds; can only accept H-bonds.[11]DMSO, DMF, AcetonitrileHigh to Moderate Solubility Expected. Excellent at solvating cations (Li⁺) via ion-dipole forces.
Nonpolar Low dielectric constant; dominated by C-H and C-C bonds.[11]Hexane, Toluene, Diethyl EtherVery Low Solubility Expected. Insufficient polarity to overcome the high crystal lattice energy of the ionic salt.
A Predictive Solubility Profile

Based on the molecular structure, a qualitative solubility profile can be anticipated:

  • High Solubility: is expected in highly polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) due to their ability to effectively solvate both the lithium cation and the carboxylate anion through strong ion-dipole interactions.

  • Good Solubility: is likely in polar protic solvents such as Methanol and Ethanol . These solvents can engage in both ion-dipole interactions and hydrogen bonding.

  • Moderate to Low Solubility: is predicted for solvents of intermediate polarity like Acetone or Ethyl Acetate . While they possess a dipole moment, their solvating power may be insufficient to fully overcome the crystal lattice energy.

  • Insoluble: The compound is expected to be virtually insoluble in nonpolar solvents like Hexane and Toluene , as these solvents cannot provide the strong, directed interactions needed to stabilize the dissociated ions.

Experimental Protocol: Equilibrium Solubility Determination

The "gold standard" for determining the true thermodynamic solubility of a compound is the shake-flask method .[14][15] This method ensures that a true equilibrium is established between the undissolved solid and the saturated solution.

Mandatory Equipment and Reagents
  • Analytical balance (4 decimal places)

  • Scintillation vials or glass test tubes with screw caps

  • Thermostatically controlled shaker or orbital incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector (or other suitable quantitative analytical instrument)

  • Lithium 4-bromoquinoline-3-carboxylate (pre-characterized solid form)

  • Selected organic solvents (HPLC grade or higher)

Step-by-Step Methodology
  • Preparation: Add an excess amount of Lithium 4-bromoquinoline-3-carboxylate to a series of vials. "Excess" means enough solid will remain undissolved at the end of the experiment. A general starting point is 10-20 mg of solid per 1 mL of solvent.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached. It is best practice to confirm equilibrium by taking measurements at multiple time points (e.g., 24h, 48h, 72h) until the concentration in solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to let the excess solid settle. For finer suspensions, centrifuge the vials (e.g., at 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove any remaining solid particulates.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the precise concentration of the dissolved compound.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the results in appropriate units, such as mg/mL or mol/L.

cluster_1 Shake-Flask Solubility Workflow Start Add Excess Solid + Known Volume of Solvent Equilibrate Equilibrate (e.g., 25°C, 48h with shaking) Start->Equilibrate Separate Phase Separation (Settle or Centrifuge) Equilibrate->Separate Filter Filter Supernatant (e.g., 0.22 µm syringe filter) Separate->Filter Dilute Accurately Dilute Filtered Sample Filter->Dilute Analyze Quantify Concentration (e.g., HPLC-UV) Dilute->Analyze Result Calculate Solubility (mg/mL or mol/L) Analyze->Result

Caption: Workflow for the shake-flask equilibrium solubility method.

Data Presentation and Analysis

Organizing experimental results in a structured format is crucial for comparison and analysis.

Recommended Data Summary Table
SolventSolvent ClassDielectric Constant (at 20°C)Solubility (mg/mL)Molar Solubility (mol/L)Observations
MethanolPolar Protic32.7Experimental DataCalculated Datae.g., Colorless solution
EthanolPolar Protic24.5Experimental DataCalculated Data
AcetonitrilePolar Aprotic37.5Experimental DataCalculated Data
AcetonePolar Aprotic20.7Experimental DataCalculated Data
DMSOPolar Aprotic46.7Experimental DataCalculated Data
Ethyl AcetatePolar Aprotic6.0Experimental DataCalculated Data
DichloromethanePolar Aprotic9.1Experimental DataCalculated Data
TolueneNonpolar2.4Experimental DataCalculated Datae.g., Solid remained
n-HexaneNonpolar1.9Experimental DataCalculated Datae.g., Solid remained

Conclusion

While direct solubility data for Lithium 4-bromoquinoline-3-carboxylate is not currently available in the literature, a robust scientific framework allows for strong predictions and accurate experimental determination. The solubility of this molecule will be predominantly governed by the high polarity of its lithium carboxylate salt structure. Consequently, it is expected to be most soluble in polar organic solvents, particularly aprotic solvents like DMSO and protic solvents like methanol, which can effectively solvate the dissociated ions and overcome the compound's inherent crystal lattice energy. Its solubility in nonpolar solvents is predicted to be negligible. The detailed shake-flask methodology provided in this guide offers a reliable, gold-standard approach for researchers to generate the precise, high-quality data needed to advance the development of this promising compound.

References

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  • Chen, C.-C. (n.d.). 258h Modeling Pharmaceutical Salt Solubility in Mixed Solvents with Enrtl-Sac. Retrieved February 24, 2026.
  • Allen. (n.d.). Lattice energy: Definition, Importance and Factors affecting. Retrieved February 24, 2026.
  • SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved February 24, 2026.
  • askIITians. (2011, September 10). what will happen when lattice energy becomes equal to hydration enrgy. Retrieved February 24, 2026.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Solubility of 5-Bromo-6-methoxy-8-nitroquinoline in Organic Solvents. Retrieved February 24, 2026.
  • Alfa Chemistry. (n.d.).
  • Solitek Pharma. (2025, March 24). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? Retrieved February 24, 2026.
  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved February 24, 2026.
  • PMC. (n.d.). Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions. Retrieved February 24, 2026.
  • Omics. (n.d.). Journal of Analytical & Bioanalytical Techniques - Solid State Characterization and Pharmaceutical Development. Retrieved February 24, 2026.
  • Research and Reviews. (2024, June 11).
  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved February 24, 2026.
  • Request PDF. (n.d.).
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  • MDPI. (2016, May 7). Predicting the Solubility of Pharmaceutical Cocrystals in Solvent/Anti-Solvent Mixtures. Retrieved February 24, 2026.
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  • Testbook. (2026, February 11). [Solved] The solubility of lithium compounds in organic solvents is m. Retrieved February 24, 2026.
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  • Sigma-Aldrich. (n.d.). 4-Bromoquinoline-3-carboxylic acid ethyl ester. Retrieved February 24, 2026.
  • Chemistry Stack Exchange. (2015, December 14). Lithium compounds with good solubility in organic solvents? Retrieved February 24, 2026.
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  • eScholarship.org. (n.d.). Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary. Retrieved February 24, 2026.
  • CymitQuimica. (n.d.). CAS 209003-46-3: 4-bromoquinoline-2-carboxylic acid. Retrieved February 24, 2026.
  • PubChem. (n.d.). 8-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 735364. Retrieved February 24, 2026.
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Thermal Stability of Lithium Carboxylate Salts: A Technical Guide for Material Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive analysis of the thermal behavior of lithium carboxylate salts (


), bridging the gap between fundamental thermochemistry and applied material science in battery electrolytes, industrial lubricants, and pharmaceutical formulations. We explore the critical decomposition pathways—specifically decarboxylation and ketonization—and provide validated protocols for characterizing these transitions using TGA and DSC.

Introduction: The Lithium-Organic Interface

Lithium carboxylates occupy a unique niche in material science. They possess a hybrid nature: an organic tail (


) that dictates solubility and phase behavior (melting), and an ionic head group (

) that determines thermal stability and final decomposition products.

For the researcher, the challenge lies in distinguishing between phase transitions (melting, liquid crystal formation) and chemical degradation (bond cleavage). In drug development, this distinction dictates shelf-life; in battery synthesis, it determines the purity of cathode precursors; in lubricants, it defines the "drop point" of greases.

Fundamental Thermochemistry

Unlike transition metal carboxylates which often yield metal oxides directly, lithium carboxylates typically decompose into Lithium Carbonate (


)  and an organic ketone or volatile hydrocarbon. This stability is driven by the high lattice energy of the resulting lithium carbonate.
The Decomposition Mechanism

The thermal degradation generally follows a radical or concerted mechanism known as Ketonization .

  • Step 1: Homolytic Cleavage: At elevated temperatures (typically >300°C), the

    
     bond between the alkyl chain and the carboxyl group weakens.
    
  • Step 2: Radical Recombination: Two carboxylate radicals interact, ejecting

    
     and forming a ketone (
    
    
    
    ) and Lithium Carbonate.
Visualization of Decomposition Pathway

The following diagram illustrates the generalized decomposition pathway for a lithium carboxylate.

LithiumDecomposition Fig 1: Thermal Ketonization Pathway of Lithium Carboxylates Reactant Lithium Carboxylate (2 R-COO-Li) Intermediate Transition State [Radical Formation] Reactant->Intermediate Heat (>300°C) ProductSolid Solid Residue (Li2CO3) Intermediate->ProductSolid Crystallization ProductGas Volatiles (Ketone R-CO-R + CO2) Intermediate->ProductGas Ejection

Figure 1: The primary thermal decomposition pathway involves the conversion of two carboxylate molecules into stable lithium carbonate and a volatile ketone.[1][2][3][4][5][6][7][8][9][10][11]

Material-Specific Case Studies

The Battery Precursor: Lithium Acetate ( )

Lithium acetate is the baseline for understanding carboxylate stability. It is widely used as a precursor for synthesizing


 or 

cathodes via sol-gel methods.
  • Dehydration: The dihydrate form (

    
    ) loses water in two distinct steps between 50°C and 150°C.
    
  • Anhydrous Stability: The anhydrous salt is stable up to approximately 300°C.

  • Decomposition: Between 350°C and 450°C, it decomposes to Acetone (

    
    ) and 
    
    
    
    .
  • Critical Insight: In battery cathode synthesis, ensuring complete removal of the organic residue (acetone) without volatilizing lithium is critical. The wide window between decomposition (400°C) and

    
     melting (723°C) allows for effective annealing.
    
The Industrial Lubricant: Lithium Stearate ( )

Used to thicken oils into grease, lithium stearate must maintain structural integrity under friction-induced heat.

  • Phase Behavior: Unlike acetate, the long alkyl chain induces liquid crystal phases . It melts at approximately 220°C.

  • Thermal Stability: Decomposition does not occur until >350°C.

  • Practical Implication: The "Drop Point" (where grease becomes liquid) is governed by the melting point (220°C), not the decomposition point. However, long-term oxidative stability at 150°C is the limiting factor for service life.

The Pharmaceutical Salt: Lithium Citrate ( )

In drug development, thermal analysis is used to determine the stability of hydrates.

  • Dehydration Kinetics: Lithium citrate tetrahydrate exhibits a complex dehydration profile. The water is bound strongly, with activation energies for dehydration often exceeding 100 kJ/mol.

  • Stability Risk: Attempting to dry the salt too aggressively (>160°C) can lead to early onset decarboxylation of the citrate backbone, degrading the API (Active Pharmaceutical Ingredient) before it is even formulated.

Comparative Thermal Data

The following table summarizes the thermal thresholds for common lithium carboxylates.

CompoundFormulaDehydration (

)
Melting Point (

)
Decomposition (

)
Primary Residue
Li-Acetate

60-150°C286°C380°C

Li-Stearate

N/A (Anhydrous)~220°C>360°C

+ Char
Li-Citrate

130-160°CN/A (Dec. first)~320°C

Li-Lactate

~100°C>250°C~300°C

Experimental Protocols (Senior Scientist Perspective)

To generate reproducible data, one must control the atmosphere and sample history. The following workflow ensures "E-E-A-T" compliance in your lab.

TGA/DSC Simultaneous Analysis Protocol

Objective: Differentiate between solvent loss, melting, and degradation.

  • Crucible Selection: Use Alumina (

    
    )  or Platinum  pans for high-temperature decomposition (>500°C). Aluminum pans are only safe if 
    
    
    
    .
  • Atmosphere:

    • Inert (

      
      /Ar): To study intrinsic thermal stability (pyrolysis).
      
    • Oxidative (Air/

      
      ): To simulate combustion or shelf-life oxidation. Note: Lithium carbonate formation is exothermic in air.
      
  • Heating Rate: Standardize at 10°C/min. For resolving overlapping dehydration events (e.g., Li-Citrate), reduce to 2°C/min.

Workflow Diagram

This diagram outlines the decision logic for characterizing a new lithium salt.

ThermalProtocol Fig 2: Standardized Workflow for Lithium Salt Characterization Start Sample Prep (Grind & Sieve) TGA TGA Analysis (N2, 10°C/min) Start->TGA Decision Mass Loss < 150°C? TGA->Decision Hydrate Hydrate/Solvent ID (Run FTIR on Gas) Decision->Hydrate Yes Anhydrous Intrinsic Stability Decision->Anhydrous No DSC DSC Analysis (Heat-Cool-Heat) Hydrate->DSC Anhydrous->DSC Final Define Tm & Tdec DSC->Final

Figure 2: A self-validating workflow to distinguish between volatile loss (solvents) and material degradation.[2][11]

Troubleshooting Common Artifacts
  • The "Creep" Effect: Lithium salts, particularly stearates, can creep out of open pans upon melting. Solution: Use hermetically sealed pans with a laser-drilled pinhole (50

    
    ) to contain the melt while allowing gas escape.[3][11]
    
  • Carbonate Interference: If running in air,

    
     (if formed) will rapidly react with atmospheric 
    
    
    
    to reform
    
    
    , complicating mass loss calculations. Solution: Always purge the balance chamber with dry Nitrogen.

References

  • Thermal Decomposition of Lithium Acet

    • Source: Journal of Thermal Analysis and Calorimetry
    • Context: Establishes the baseline decomposition mechanism to Lithium Carbon
    • Link:[Link]

  • Thermoanalytical investigations on lithium stearate and rel

    • Source: Journal of Thermal Analysis and Calorimetry
    • Context: Defines the melting vs. decomposition behavior of long-chain lithium soaps used in lubricants.
    • Link:[Link]

  • Dehydration kinetics of Lithium Citrate Tetrahydr

    • Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy[5]

    • Context: Provides activation energy data for dehydration of pharmaceutical lithium salts.[2]

    • Link:[Link]

  • Thermal Stability of Lithium-Ion B

    • Source: NETZSCH Analyzing & Testing
    • Context: Protocols for analyzing lithium salts in electrolyte environments using TGA/DSC.[3]

    • Link:[Link]

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling of Lithium 4-Bromoquinoline-3-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context

The Challenge of the Scaffold

The 3,4-substituted quinoline core is a privileged pharmacophore in medicinal chemistry, appearing frequently in antimalarials, kinase inhibitors, and antibacterial agents. However, accessing 4-aryl-3-quinolinecarboxylic acids is synthetically non-trivial.

Standard approaches using 4-bromoquinoline-3-carboxylic acid (free acid) suffer from:

  • Zwitterionic Insolubility: The free acid exists as a zwitterion (N-protonated, carboxylate anion), leading to poor solubility in standard organic solvents (THF, Toluene) used for cross-coupling.

  • Protodecarboxylation: The electron-deficient nature of the pyridine ring at C4 facilitates thermal decarboxylation, destroying the scaffold before coupling occurs.

  • Catalyst Poisoning: Free carboxylic acids can protonate active Pd(0) species or coordinate non-productively, arresting the catalytic cycle.

The Lithium Salt Advantage

Using Lithium 4-bromoquinoline-3-carboxylate resolves these issues. The lithium salt enhances solubility in aqueous-organic biphasic systems and "masks" the acidic proton, preventing catalyst deactivation. This protocol details the optimized conditions for coupling this specific salt with aryl boronic acids to generate high-value biaryl intermediates.

Part 2: Reaction Engineering & Mechanism

Mechanistic Considerations

The steric environment at the C4 position of the quinoline ring is the primary hurdle. The "peri-effect" (steric clash with the C5-proton) makes oxidative addition slower than in simple pyridines. Furthermore, the C3-carboxylate creates an anionic shield that can repel anionic Pd-species or sequester the catalyst.

Successful coupling requires:

  • Ligand Selection: Electron-rich, bulky biaryl phosphines (e.g., SPhos , XPhos ) are required to facilitate oxidative addition at the hindered C4 center and prevent Pd-aggregation.

  • Solvent System: A biphasic mixture (Dioxane/Water or n-Butanol/Water) is critical. The water dissolves the Lithium salt, while the organic phase solubilizes the boronic acid and catalyst.

  • Base Modulation: While the starting material is a salt, an exogenous base (K₂CO₃ or K₃PO₄) is still required to activate the boronic acid (forming the boronate "ate" complex) for transmetallation.

Visualizing the Reaction Pathway

The following diagram illustrates the catalytic cycle and the specific role of the Lithium salt in stabilizing the transition states.

SuzukiMechanism cluster_sterics Steric Constraints Start Li 4-Bromoquinoline- 3-carboxylate OxAdd Oxidative Addition (Rate Limiting due to Sterics) Start->OxAdd C4-Br Bond Break Pd0 Pd(0)-L (Active Catalyst) Pd0->OxAdd TransMet Transmetallation (Formation of Diaryl Pd) OxAdd->TransMet Pd(II) Intermediate Boron Aryl Boronic Acid + Base (K2CO3) Boron->TransMet Boronate Species RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product 4-Aryl-quinoline- 3-carboxylate (Li Salt) RedElim->Product

Caption: Catalytic cycle highlighting the oxidative addition bottleneck at the sterically hindered C4 position of the quinoline scaffold.

Part 3: Experimental Protocols

Materials & Reagents Table
ReagentEquiv.RoleCritical Attribute
Li 4-bromoquinoline-3-carboxylate 1.0ElectrophileDry, free of excess LiOH
Aryl Boronic Acid 1.2 - 1.5NucleophileExcess accounts for protodeboronation
Pd(OAc)₂ 0.02 (2 mol%)Pre-catalystHigh purity essential
SPhos 0.04 (4 mol%)LigandWater-tolerant, bulky
K₃PO₄ 3.0BaseAnhydrous, finely ground
1,4-Dioxane / Water 4:1 RatioSolventDegassed (Sparged with Ar/N₂)
Protocol A: Standard Cross-Coupling (1.0 mmol Scale)

Use this protocol for initial library synthesis or optimization.

  • Setup: Flame-dry a 20 mL reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of Argon.[1]

  • Charge Solids: Add Lithium 4-bromoquinoline-3-carboxylate (265 mg, 1.0 mmol), Aryl boronic acid (1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (636 mg, 3.0 mmol).

    • Note: Adding the ligand and Pd precursor as solids prevents the need for handling sensitive stock solutions.

  • Degas: Seal the vial. Evacuate and backfill with Argon three times.

  • Solvent Addition: Inject degassed 1,4-Dioxane (4 mL) and deionized Water (1 mL) via syringe.

    • Observation: The Lithium salt may not fully dissolve immediately; this is normal. It will dissolve as the reaction heats.

  • Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously (800 rpm) for 4-16 hours.

    • Monitoring: Monitor by LC-MS. Take a 10 µL aliquot, quench in 500 µL MeOH/Water (1:1) + 0.1% Formic Acid. Look for the product mass (M+1) and consumption of the bromide (M+1 = 266/268).

  • Workup:

    • Cool to room temperature.[2]

    • Option 1 (Isolation as Free Acid): Dilute with water (10 mL). Acidify carefully to pH 3-4 using 1M HCl. The product usually precipitates as the free carboxylic acid. Filter, wash with water and Et₂O, and dry.

    • Option 2 (Isolation as Ester): If the acid is too soluble, perform an extractive workup (EtOAc/Water) at neutral pH, dry organics, and proceed to downstream esterification immediately.

Protocol B: In-Situ Salt Generation (From Free Acid)

Use this if the isolated Lithium salt is unavailable.

  • Suspend 4-bromoquinoline-3-carboxylic acid (1.0 equiv) in MeOH.

  • Add LiOH·H₂O (1.0 equiv) dissolved in minimal water. Stir for 30 mins until clear.

  • Evaporate volatiles to dryness (azeotrope with toluene if necessary to remove water).

  • Proceed with Protocol A using the resulting solid.

Part 4: Workflow & Troubleshooting

Optimization Workflow

Follow this logic tree to optimize yields if the standard protocol fails.

Optimization Start Standard Protocol (Pd(OAc)2 / SPhos / 80°C) Check LC-MS Analysis Start->Check Success Yield > 80% Isolate Check->Success Clean LowConv Low Conversion (SM Remaining) Check->LowConv SM present Decomp Decomposition (Protodebromination) Check->Decomp Des-bromo product Sol1 Increase Temp to 100°C Switch to XPhos LowConv->Sol1 Sol2 Lower Temp to 60°C Use Pd(dppf)Cl2 Decomp->Sol2

Caption: Decision tree for troubleshooting common Suzuki coupling failures with quinoline substrates.

Troubleshooting Guide
IssueDiagnosisCorrective Action
Protodebromination Product mass corresponds to quinoline-3-carboxylate (loss of Br).Reaction temperature too high or solvent too wet (proton source). Reduce temp to 60°C and increase catalyst loading to 5 mol%. Use anhydrous solvents.[1]
Pd Black Formation Catalyst decomposes/aggregates before reaction completes.Ligand is not stabilizing Pd effectively. Switch to XPhos-Pd-G2 precatalyst or add free ligand (SPhos) in 1:2 ratio relative to Pd.
Starting Material Insolubility Reaction mixture remains a suspension; low conversion.The Lithium salt is not dissolving. Increase water ratio to 2:1 Dioxane:Water or switch to n-Butanol/Water .
Homocoupling Biaryl formation from the boronic acid (Ar-Ar).[3]Oxygen present in the system.[4] Degas solvents more rigorously (freeze-pump-thaw) and ensure inert atmosphere.

Part 5: References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Goossen, L. J., et al. (2006).[5] Pd-catalyzed synthesis of biaryls from aryl halides and carboxylic acids (Decarboxylative vs Standard Coupling context). Science, 313, 662. Link

  • Li, H., et al. (2019). Recent Advances in the Synthesis of Quinolines: A Review. RSC Advances, 9, 23738-23767. Link

  • Senior Application Scientist Note: Protocols adapted from internal standard operating procedures for "Difficult Heterocyclic Couplings" utilizing solubility-enhancing counter-ions (Li+).

Sources

Lithium 4-bromoquinoline-3-carboxylate as a precursor for API synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Use of Lithium 4-bromoquinoline-3-carboxylate in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Abstract

The quinoline-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial, anticancer, and anti-inflammatory agents.[1][2][3] This document serves as a detailed application note for researchers, chemists, and drug development professionals on the strategic use of Lithium 4-bromoquinoline-3-carboxylate as a versatile precursor for the synthesis of complex APIs. We provide an in-depth analysis of its properties, handling, and, most critically, its application in cornerstone C-C and C-N bond-forming reactions. The protocols detailed herein are grounded in established palladium-catalyzed cross-coupling methodologies, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, offering a robust platform for molecular diversification and the rapid generation of novel drug candidates.

Part 1: Precursor Characteristics and Safe Handling

Lithium 4-bromoquinoline-3-carboxylate is a specialized reagent designed for optimal performance in organic synthesis. The lithium salt form often provides advantages in solubility and handling compared to the corresponding free acid.

Physicochemical Data
PropertyDataSource/Note
Chemical Name Lithium 4-bromoquinoline-3-carboxylate-
Molecular Formula C₁₀H₅BrLiNO₂Calculated
Molecular Weight 273.99 g/mol Calculated
Appearance Typically an off-white to pale yellow solidInferred
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO), moderately soluble in ethers (e.g., THF, Dioxane).Inferred from related compounds
Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. While specific data for this exact lithium salt is not available, prudent handling based on analogous compounds is required.

  • Hazard Profile : Compounds containing the bromoquinoline core are classified as irritants, potentially causing skin and serious eye irritation.[4][5] They may be harmful if swallowed or inhaled. Always consult the specific Safety Data Sheet (SDS) upon procurement.

  • Personal Protective Equipment (PPE) : Wear standard PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[6][7]

  • Handling : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4] Avoid contact with skin, eyes, and clothing. After handling, wash hands thoroughly.[5]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7] The compound is likely hygroscopic; storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to maintain its integrity.

Part 2: Synthesis of the Precursor

The precursor, 4-bromoquinoline-3-carboxylic acid, can be synthesized via several routes. A common and effective laboratory-scale method involves a halogen-lithium exchange on a dibromo-precursor followed by carboxylation. The subsequent formation of the lithium salt is a straightforward acid-base reaction.

Recommended Synthetic Protocol

A plausible and efficient route starts from 3-bromoquinoline.

  • Halogen-Lithium Exchange & Carboxylation : Treatment of 3-bromoquinoline with a strong lithium base like n-butyllithium (n-BuLi) at low temperatures (-50 °C to -35 °C) generates the 3-quinolyllithium species.[8] This highly reactive intermediate is then quenched with solid carbon dioxide (dry ice) to form the lithium carboxylate, which upon acidic workup yields 3-quinolinecarboxylic acid.[8]

  • Bromination : Subsequent electrophilic bromination at the 4-position would yield the target 4-bromoquinoline-3-carboxylic acid.

  • Lithium Salt Formation : The final precursor is obtained by treating the carboxylic acid with one equivalent of a lithium base such as lithium hydroxide (LiOH) or lithium carbonate (Li₂CO₃) in a suitable solvent, followed by isolation.

Synthesis Workflow Diagram

cluster_synthesis Precursor Synthesis Workflow A 3-Bromoquinoline B Halogen-Lithium Exchange (n-BuLi, THF, -50°C) A->B C Carboxylation (CO₂, then H₃O⁺) B->C D 4-Bromoquinoline- 3-carboxylic Acid C->D E Lithium Salt Formation (LiOH) D->E F Lithium 4-bromoquinoline- 3-carboxylate E->F

Caption: A plausible workflow for the synthesis of the target precursor.

Part 3: Application in API Synthesis via Cross-Coupling Reactions

The true utility of Lithium 4-bromoquinoline-3-carboxylate lies in the reactivity of the C4-bromo position. This site is primed for palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of diverse functional groups to build complex molecular architectures found in many APIs.[9][10]

Suzuki-Miyaura Coupling: Forging C-C Bonds

Causality & Expertise: The Suzuki-Miyaura reaction is the preeminent method for forming C(sp²)-C(sp²) bonds, making it indispensable for synthesizing biaryl or heteroaryl-aryl structures prevalent in pharmaceuticals.[11][12] The choice of a palladium catalyst, particularly one with bulky, electron-rich phosphine ligands, is critical. These ligands facilitate the oxidative addition step and promote the reductive elimination that forms the final product, leading to higher yields and turnover numbers.[13]

  • Inert Atmosphere Setup : To a dry Schlenk flask, add Lithium 4-bromoquinoline-3-carboxylate (1.0 equiv), the desired boronic acid or pinacol ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Degassing : Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition : Add a degassed solvent mixture (e.g., 1,4-dioxane/water or Toluene/water) via syringe.[11]

  • Reaction : Heat the mixture with vigorous stirring to the target temperature (typically 80-110 °C) and monitor the reaction by TLC or LC-MS. Reaction times can range from 4 to 24 hours.

  • Work-up & Purification : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography.[11]

cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-Br OxAdd->PdII Trans Transmetalation PdII->Trans PdII_R2 R¹-Pd(II)L₂-R² Trans->PdII_R2 RedEl Reductive Elimination PdII_R2->RedEl RedEl->Pd0  Regeneration Product Product (R¹-R²) RedEl->Product ArBr Quinoline-Br (R¹-Br) ArBr->OxAdd Boronic R²-B(OR)₂ Boronic->Trans Base Base Base->Trans cluster_bh Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L-Br OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord PdAmine [R¹-Pd(II)L(H₂NR²)]⁺Br⁻ AmineCoord->PdAmine Deprot Deprotonation (Base) PdAmine->Deprot PdAmido R¹-Pd(II)L-NHR² Deprot->PdAmido RedEl Reductive Elimination PdAmido->RedEl RedEl->Pd0  Regeneration Product Product (R¹-NHR²) RedEl->Product ArBr Quinoline-Br (R¹-Br) ArBr->OxAdd Amine Amine (R²NH₂) Amine->AmineCoord cluster_heck Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-Br OxAdd->PdII Coord Alkene Coordination PdII->Coord PiComplex π-Complex Coord->PiComplex Insert Migratory Insertion PiComplex->Insert SigmaComplex σ-Alkyl Complex Insert->SigmaComplex Elim β-Hydride Elimination SigmaComplex->Elim HPd H-Pd(II)L₂-Br Elim->HPd Product Product Elim->Product RedEl Reductive Elimination (Base) HPd->RedEl RedEl->Pd0  Regeneration ArBr Quinoline-Br (R¹-Br) ArBr->OxAdd Alkene Alkene Alkene->Coord

Sources

Step-by-step synthesis of 4-bromoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Multi-Step Synthesis of 4-Bromoquinoline-3-Carboxylic Acid

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-bromoquinoline-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The described synthetic route is a robust three-part process commencing with the well-established Gould-Jacobs reaction to construct the core quinoline scaffold, followed by a saponification to yield the carboxylic acid, and culminating in a targeted bromination to furnish the final product. This guide is intended for researchers and professionals in organic synthesis and drug development, offering not only a detailed procedural methodology but also insights into the underlying reaction mechanisms and critical experimental considerations to ensure reproducibility and high yield.

Introduction

The quinoline nucleus is a privileged scaffold in pharmaceutical chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Specifically, functionalized quinoline-3-carboxylic acids are key intermediates in the synthesis of antibacterial agents.[2] 4-Bromoquinoline-3-carboxylic acid serves as a versatile precursor, where the bromine atom at the C4-position acts as a synthetic handle for further molecular elaboration through various cross-coupling reactions, enabling the generation of diverse compound libraries for drug discovery programs.[3]

The synthesis detailed herein follows a logical and efficient pathway:

  • Formation of the Quinolone Ring: The Gould-Jacobs reaction is employed, which involves the condensation of an aniline with an ethoxymethylenemalonate ester, followed by a heat-induced cyclization to form the 4-hydroxyquinoline (or 4-quinolone) ring system.[4][5]

  • Ester Hydrolysis: The resulting ethyl ester is saponified under basic conditions to yield the free 4-hydroxyquinoline-3-carboxylic acid.[6]

  • Hydroxyl to Bromo Conversion: The final step involves the conversion of the 4-hydroxyl group into a bromide. This is achieved using a suitable brominating agent that activates the hydroxyl group, which exists in tautomeric equilibrium with its keto form (4-quinolone).

This protocol emphasizes safety, efficiency, and provides explanations for key procedural choices to empower the researcher with a thorough understanding of the synthesis.

Overall Synthetic Workflow

The three-stage process transforms readily available starting materials into the target compound. Each stage involves a distinct reaction type, workup, and purification, as illustrated below.

G cluster_0 Stage 1: Gould-Jacobs Reaction cluster_1 Stage 2: Saponification cluster_2 Stage 3: Bromination A Aniline + Diethyl Ethoxymethylenemalonate B Condensation & Thermal Cyclization A->B Heat C Ethyl 4-Hydroxyquinoline-3-carboxylate B->C D Base-Mediated Hydrolysis C->D E 4-Hydroxyquinoline-3-carboxylic Acid D->E 1. NaOH, Reflux 2. HCl, Acidification F Halogenation E->F G 4-Bromoquinoline-3-carboxylic Acid F->G PBr₃ / DMF

Caption: Overall workflow for the synthesis of 4-bromoquinoline-3-carboxylic acid.

Part 1: Synthesis of Ethyl 4-Hydroxyquinoline-3-carboxylate

This initial stage utilizes the Gould-Jacobs reaction to construct the fundamental quinoline ring structure.[4] The reaction proceeds in two main phases: an initial nucleophilic substitution to form an intermediate, followed by a high-temperature intramolecular cyclization.[5][7]

Reaction Mechanism: Gould-Jacobs Reaction

The mechanism begins with a nucleophilic attack by the aniline nitrogen onto the electron-deficient vinylic carbon of diethyl ethoxymethylenemalonate (DEEMM), leading to the elimination of ethanol and formation of diethyl (anilinomethylene)malonate.[8] The critical step is the subsequent thermal cyclization, which occurs at high temperatures (typically >250 °C) via a 6-electron electrocyclization process, followed by tautomerization to yield the more stable 4-hydroxyquinoline aromatic system.[4][5]

G start_mat Aniline + DEEMM intermediate Diethyl (anilinomethylene)malonate start_mat->intermediate Condensation (-EtOH) cyclization 6π Electrocyclization (High Temperature) intermediate->cyclization Heat product Ethyl 4-Hydroxyquinoline -3-carboxylate cyclization->product Tautomerization

Caption: Simplified mechanism of the Gould-Jacobs reaction.

Experimental Protocol

Materials & Reagents

ReagentM.W. ( g/mol )Amount (g)Moles (mmol)Equiv.
Aniline (freshly distilled)93.139.311001.0
Diethyl ethoxymethylenemalonate (DEEMM)216.2222.71051.05
Diphenyl ether (solvent)170.21200 mL--

Procedure

  • Condensation: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer and a distillation condenser, combine aniline (9.31 g, 100 mmol) and diethyl ethoxymethylenemalonate (22.7 g, 105 mmol).[8]

  • Heat the mixture in an oil bath at 120-130 °C for 1.5 hours. Ethanol will begin to distill off as the reaction progresses.

  • Cyclization: After the initial heating period, carefully add 200 mL of diphenyl ether to the flask.

  • Replace the distillation condenser with a reflux condenser. Increase the oil bath temperature to 250-260 °C and maintain a vigorous reflux for 30 minutes.[5] The high temperature is crucial for the intramolecular cyclization.[7]

  • Isolation: Allow the reaction mixture to cool to below 100 °C. While still warm, pour the mixture into 400 mL of petroleum ether or hexane with vigorous stirring.

  • The product will precipitate as a solid. Let the suspension cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold petroleum ether (3 x 50 mL) to remove the diphenyl ether solvent.

  • Dry the solid product under vacuum to yield ethyl 4-hydroxyquinoline-3-carboxylate as a pale-yellow solid.

Scientist's Note: The thermal cyclization requires high temperatures, making the choice of a high-boiling, inert solvent like diphenyl ether critical.[9] The workup procedure is designed to precipitate the polar product from the nonpolar solvent mixture. Ensure adequate ventilation when working with hot diphenyl ether.

Part 2: Synthesis of 4-Hydroxyquinoline-3-carboxylic Acid

This stage involves the saponification (hydrolysis) of the ethyl ester to the corresponding carboxylic acid using a strong base.[6]

Experimental Protocol

Materials & Reagents

ReagentM.W. ( g/mol )Amount (g)Moles (mmol)Equiv.
Ethyl 4-hydroxyquinoline-3-carboxylate217.2210.86501.0
Sodium Hydroxide (NaOH)40.006.001503.0
Ethanol (95%)-100 mL--
Water-100 mL--
Hydrochloric Acid (HCl), 4 M-As needed--

Procedure

  • Reaction Setup: Suspend ethyl 4-hydroxyquinoline-3-carboxylate (10.86 g, 50 mmol) in a mixture of 100 mL of ethanol and 100 mL of an aqueous solution of sodium hydroxide (6.00 g in 100 mL water).

  • Reflux: Heat the mixture to reflux with stirring for 3 hours. The suspended solid should gradually dissolve as the sodium salt of the carboxylic acid is formed.

  • Workup & Isolation: After reflux, cool the reaction mixture to room temperature.

  • Slowly and carefully acidify the solution to a pH of approximately 4 by adding 4 M HCl dropwise with stirring. A precipitate will form as the free carboxylic acid is no longer soluble.[6]

  • Cool the suspension in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash the filter cake with cold water (2 x 30 mL), and then with a small amount of cold ethanol.

  • Dry the product under vacuum to afford 4-hydroxyquinoline-3-carboxylic acid as an off-white solid.[6]

Scientist's Note: It is crucial to monitor the pH during acidification. Over-acidification can lead to protonation of the quinoline nitrogen, potentially affecting solubility and recovery. A pH of 3-4 is typically optimal for precipitating the carboxylic acid.

Part 3: Synthesis of 4-Bromoquinoline-3-carboxylic Acid

This final and critical step converts the 4-hydroxyl group to a bromide. The tautomeric 4-quinolone structure allows the oxygen to act as a nucleophile, which can be activated by a phosphorus-based halogenating agent. The use of phosphorus tribromide (PBr₃) in DMF is an effective method for this transformation, analogous to the conversion of 4-hydroxyquinoline itself.[10]

Experimental Protocol

Materials & Reagents

ReagentM.W. ( g/mol )Amount (g)Moles (mmol)Equiv.
4-Hydroxyquinoline-3-carboxylic acid189.177.57401.0
Phosphorus Tribromide (PBr₃)270.6911.9441.1
N,N-Dimethylformamide (DMF), anhydrous73.0960 mL--
Saturated Sodium Bicarbonate Solution-As needed--
Ethyl Acetate-200 mL--

Procedure

  • Safety First: Phosphorus tribromide is highly corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn. All glassware must be thoroughly dried.

  • Reaction Setup: In a 250 mL three-necked round-bottom flask under a nitrogen atmosphere, suspend 4-hydroxyquinoline-3-carboxylic acid (7.57 g, 40 mmol) in 60 mL of anhydrous DMF.

  • Reagent Addition: Cool the stirred suspension in an ice bath. Slowly add phosphorus tribromide (11.9 g, 44 mmol) dropwise via a syringe over 15-20 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1 hour. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by pouring the mixture into 300 mL of ice-water with vigorous stirring.

  • Neutralization & Extraction: Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH reaches ~8-9.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 100 mL).[10]

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography to yield 4-bromoquinoline-3-carboxylic acid as a solid.

Scientist's Note: The reaction of PBr₃ with DMF can form a Vilsmeier-type reagent, which is highly reactive. The slow, cold addition of PBr₃ is essential for controlling the reaction. The aqueous workup hydrolyzes any remaining PBr₃ and precipitates the product upon neutralization.

References

  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétone. Bulletin de la Societe Chimique de France, 49, 89. (Source for general quinoline synthesis context, though not directly cited for the protocol).
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • PMC. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. National Center for Biotechnology Information. [Link]

  • Cambridge University Press. (n.d.). Gould-Jacobs Reaction. [Link]

  • Slideshare. (n.d.). Organic Name Reaction With Their Respective Mechanism. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

  • Slideshare. (n.d.). Vilsmeier haack rxn. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

  • YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-hydroxy-quinoline-3-carboxylic acid chloride. [Link]

  • Google Patents. (n.d.).
  • Scientific Research Publishing. (n.d.). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. [Link]

  • Google Patents. (n.d.). EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
  • International Journal of Research in Engineering and Science. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. [Link]

  • PubChem. (n.d.). 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. [Link]

  • Patsnap. (2014). Preparation method of 7-bromo-4-hydroxy-3-quinoline carboxylic acid. [Link]

  • PrepChem.com. (n.d.). Synthesis of diethyl (anilinomethylene)malonate. [Link]

  • Google Patents. (n.d.). CN101985427B - Novel synthesis method for 2-(3-ethoxyl-4-n-decyloxy anilino)
  • OPHCJ. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • RSC Publishing. (2024). 4 - RSC Medicinal Chemistry. [Link]

  • ResearchGate. (2025). ChemInform Abstract: 2,2-Bis(ethoxycarbonyl)vinyl (BECV) as a Versatile Amine Protecting Group for Selective Functional-Group Transformations. [Link]

  • PMC. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • Google Patents. (n.d.).
  • PubMed. (1984). Synthesis of 4-substituted aminoquinoline-3-carboxylates as potential antimicrobial agents. [Link]

  • ResearchGate. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. [Link]

  • Beilstein Journals. (2025). Electrochemical cyclization of alkynes to construct five-membered nitrogen-heterocyclic rings. [Link]

Sources

Assay development for quinoline-based enzyme inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Assay Development for Quinoline-Based Enzyme Inhibitors

Executive Summary

The quinoline scaffold is a cornerstone of medicinal chemistry, serving as the core structure for FDA-approved kinase inhibitors (e.g., Bosutinib, Lenvatinib), antimalarials, and emerging epigenetic modulators. However, for the assay scientist, quinolines represent a "high-maintenance" scaffold. Their planar, hydrophobic nature predisposes them to colloidal aggregation (a primary cause of false positives), while their conjugated


-systems frequently exhibit intrinsic fluorescence  that overlaps with common assay readouts.

This guide provides a rigorous, self-validating framework for developing enzymatic assays specifically for quinoline libraries. It moves beyond generic screening protocols to address the specific physicochemical liabilities of this chemical class.

Pre-Assay Characterization: The "Go/No-Go" Phase

Before introducing the enzyme, the chemical library must be profiled. Blind screening of quinolines often leads to wasted resources on artifacts.

Liability 1: Intrinsic Fluorescence

Many quinolines emit strong fluorescence in the blue-green region (400–550 nm), interfering with standard coumarin or fluorescein-based assays.

Protocol 1: Spectral Interference Profiling

  • Objective: Determine if compound fluorescence overlaps with assay detection channels.

  • Materials: Spectrofluorometer or Multi-mode Plate Reader.

  • Procedure:

    • Dilute representative library compounds to 10 µM in the planned Assay Buffer (no enzyme/substrate).

    • Excitation Scan: Fix Emission at the assay's readout wavelength (e.g., 520 nm for Fluorescein); scan Excitation (e.g., 300–500 nm).

    • Emission Scan: Fix Excitation at the assay's source wavelength (e.g., 485 nm); scan Emission (e.g., 500–600 nm).

    • Analysis: Any compound signal >10% of the positive control signal is a "Fluorescence Interference Hit."

Mitigation: If interference is detected, switch detection modalities:

  • Option A: Red-shifted fluorophores (e.g., Alexa Fluor 647, Cy5). Quinolines rarely fluoresce >600 nm.

  • Option B: Time-Resolved Fluorescence Energy Transfer (TR-FRET). The microsecond delay eliminates short-lived compound fluorescence.

Liability 2: Colloidal Aggregation (PAINS)

Quinolines are prone to forming colloidal particles at micromolar concentrations. These particles sequester enzymes, causing non-specific inhibition. This is the most common cause of false positives in quinoline screening.

Protocol 2: DLS Aggregation Check

  • Objective: Detect particle formation >100 nm (monomers are typically <2 nm).

  • Instrument: Dynamic Light Scattering (DLS) reader (e.g., Wyatt DynaPro).

  • Procedure:

    • Prepare compound at 10 µM and 100 µM in Assay Buffer (with 1% DMSO).

    • Centrifuge samples at 3,000 x g for 5 mins to remove dust.

    • Measure Hydrodynamic Radius (

      
      ).
      
    • Criteria:

      
       indicates colloidal aggregation.
      

Enzymatic Assay Design & Optimization

Buffer Formulation: The Detergent Factor

To prevent aggregation-based inhibition, non-ionic detergents are mandatory for quinoline assays.

  • Standard Recommendation: 0.01% (v/v) Triton X-100 or 0.005% Tween-20.

  • Mechanism: Detergents disrupt the colloidal surface tension, breaking up aggregates without denaturing the enzyme (at low concentrations).

  • Critical Control: If an inhibitor's IC50 increases significantly (e.g., >5-fold) upon adding detergent, the initial inhibition was likely an aggregation artifact.

Metal Chelation Awareness
  • Risk: 8-hydroxyquinolines are potent metal chelators.[1] If your target is a metalloenzyme (e.g., MMPs, HDACs) or requires

    
    / 
    
    
    
    (Kinases), the compound may strip the metal cofactor.
  • Validation: Test IC50 at varying metal concentrations. A true competitive inhibitor should be independent of metal concentration (above saturation), whereas a chelator's potency will decrease as metal concentration increases.

Visual Workflows

Figure 1: Quinoline Assay Development Logic

This decision tree guides the optimization process based on specific compound behaviors.

QuinolineLogic Start Quinoline Library Received SpecScan Step 1: Spectral Scanning (Buffer Only) Start->SpecScan Fluorescent Significant Autofluorescence? SpecScan->Fluorescent RedShift Action: Switch to Red-Shifted Dye (>600nm) or TR-FRET Fluorescent->RedShift Yes DLS Step 2: DLS Screening (10 - 100 µM) Fluorescent->DLS No RedShift->DLS Aggregates Particles > 50nm? DLS->Aggregates Detergent Action: Add 0.01% Triton X-100 Aggregates->Detergent Yes AssayRun Step 3: Run Enzymatic Assay Aggregates->AssayRun No Detergent->AssayRun Validation Step 4: Detergent Sensitivity Test AssayRun->Validation

Caption: Decision matrix for mitigating fluorescence and aggregation liabilities in quinoline assays.

Figure 2: Mechanism of Artifactual Inhibition

Understanding how quinolines generate false positives is crucial for data interpretation.

Mechanism Monomer Quinoline Monomer (Active Species) Colloid Colloidal Aggregate (Micelle-like) Monomer->Colloid High Conc. No Detergent Complex Enzyme-Colloid Complex (Enzyme Sequestered) Colloid->Complex Adsorption of Enzyme Enzyme Target Enzyme Enzyme->Complex Inhibition False Positive Inhibition Complex->Inhibition Substrate Blocked

Caption: Aggregation-based inhibition mechanism.[2] Colloids sequester enzymes, preventing substrate access.

Detailed Protocol: Detergent-Sensitive IC50 Determination

This is the "Gold Standard" protocol for validating quinoline hits.

Materials:

  • Target Enzyme (e.g., Kinase).

  • Substrate (e.g., ATP + Peptide).

  • Quinoline Test Compounds (Serial Dilution).[2][3]

  • Buffer A: Standard Assay Buffer (No Detergent).

  • Buffer B: Standard Assay Buffer + 0.01% Triton X-100.

Step-by-Step Procedure:

  • Preparation: Prepare two identical 384-well plates.

    • Plate 1 uses Buffer A.

    • Plate 2 uses Buffer B.

  • Compound Addition: Dispense compounds (10-point dose response, top conc 100 µM) into both plates.

  • Enzyme Incubation: Add enzyme to both plates. Incubate for 15 mins.

    • Note: This pre-incubation allows aggregates to form and sequester enzyme in Plate 1.

  • Reaction Initiation: Add substrate to start the reaction.

  • Readout: Measure activity after fixed time (linear range).

  • Data Analysis: Calculate IC50 for both conditions.

Interpretation Table:

ObservationInterpretationAction
IC50 (Buffer A) ≈ IC50 (Buffer B) True InhibitorProceed to Hit-to-Lead.
IC50 (Buffer A) << IC50 (Buffer B) Aggregator (False Positive)Discard or re-design scaffold.
No Activity in either InactiveDiscard.
High Background in Blank Fluorescence InterferenceApply Inner Filter Effect Correction.

Troubleshooting: Inner Filter Effect (IFE)

If switching to a red-shifted dye is impossible, you must mathematically correct for the compound absorbing the excitation/emission light.

Formula for IFE Correction:



Where:

  • 
     = Corrected Fluorescence[4]
    
  • 
     = Observed Fluorescence
    
  • 
     = Absorbance of compound at Excitation 
    
    
    
  • 
     = Absorbance of compound at Emission 
    
    
    

Requirement: You must measure the Absorbance of the compound dilution series in the exact same plate/volume as the fluorescence assay.

References

  • BenchChem Technical Support. (2025).[2][3][5] Troubleshooting Assay Interference with Quinoline-2-Carboxylic Acid Derivatives. Retrieved from

  • Simeonov, A., et al. (2015). Interference with Fluorescence and Absorbance.[5][6] Assay Guidance Manual. NCBI. Retrieved from

  • Shoichet, B. K. (2006).[7] Screening in a spirit haunted world.[7] Drug Discovery Today.[7] (Discusses colloidal aggregation). Retrieved from

  • Lakowicz, J. R. (2006).[4] Principles of Fluorescence Spectroscopy. (Source for Inner Filter Effect correction).

  • Zhou, J., et al. (2024).[8] Quinoline-based compounds can inhibit diverse enzymes that act on DNA.[8][9][10][11] Cell Chemical Biology.[5][8][10][12] Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Regioselectivity in Quinoline Bromination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Electronic Tug-of-War"

Brominating quinoline is deceptively complex because the molecule possesses a "schizophrenic" electronic character. You are dealing with two distinct aromatic systems fused together: the electron-deficient pyridine ring (containing the nitrogen) and the relatively electron-neutral benzene ring.

The Core Rule: The regioselectivity of your bromination is almost entirely dictated by the protonation state of the nitrogen atom .

  • Acidic Media (

    
    ):  The nitrogen is protonated (
    
    
    
    ). The pyridine ring becomes highly deactivated. Electrophilic substitution is forced onto the carbocyclic ring (positions 5 and 8).
  • Neutral/Basic Media: The nitrogen is unprotonated. The nitrogen lone pair can participate, often directing substitution to position 3 via an addition-elimination mechanism or assisting in radical pathways.

This guide addresses the three most common support tickets we receive: inseparable 5/8-isomer mixtures, accidental polybromination, and failure to access the 3-position.

Module 1: The Mechanistic Decision Tree

Before adjusting your flask, identify your target isomer. The pathway to success is mutually exclusive for the carbocyclic (5, 6, 7, 8) vs. heterocyclic (2, 3,[1][2] 4) rings.[1][3][4][5]

QuinolineRegio Start Target Isomer? Pos58 Target: 5- or 8-Bromo Start->Pos58 Carbocyclic Ring Pos3 Target: 3-Bromo Start->Pos3 Heterocyclic Ring Pos6 Target: 6-Bromo Start->Pos6 Carbocyclic (Meta) AcidPath Pathway: SEAr on Cation (Protonated Species) Pos58->AcidPath Requires Strong Acid (H2SO4, oleum) NeutralPath Pathway: Addition-Elimination or Radical Mechanism Pos3->NeutralPath Requires Neutral/Basic (CCl4, Pyridine) SynthPath Pathway: De Novo Synthesis (Skraup Reaction) Pos6->SynthPath Direct Bromination Fails Result58 Result: Mixture of 5-Br (45%) and 8-Br (45%) + di-Br AcidPath->Result58 Br2 / Ag2SO4 Result3 Result: 3-Bromoquinoline (High Selectivity) NeutralPath->Result3 NBS or Py-HBr3 Result6 Result: Pure 6-Bromoquinoline SynthPath->Result6 Start from p-bromoaniline

Figure 1: Decision matrix for selecting reaction conditions based on the target bromination site.

Module 2: Troubleshooting Guide (FAQs)

Issue A: "I need 5-bromoquinoline, but I have a 1:1 mixture of 5- and 8-bromo isomers."

Diagnosis: This is the thermodynamic reality of electrophilic aromatic substitution on the quinolinium ion. The 5- and 8-positions are electronically conjugate and similarly activated. Technical Insight: In concentrated


, the deactivating effect of the 

group is transmitted strongly to positions 2, 3, and 4. The 5 and 8 positions are the least deactivated. Historical data confirms that under standard sulfuric acid conditions, the ratio is nearly equimolar, often slightly favoring the 5-isomer (e.g., 5-Br: 28%, 8-Br: 29%, Di-Br: 43%) [1].

Corrective Actions:

  • Switch to "Swarts" Conditions: Add Silver Sulfate (

    
    ).
    
    • Why: It precipitates bromide ions as

      
      , preventing the reversibility of the reaction and increasing the electrophilicity of the bromine species. It suppresses polybromination but will not  significantly fix the 5 vs 8 regioselectivity issue.
      
  • Purification Strategy (The Real Solution):

    • Do not try to fix the chemistry; fix the workup. 5-bromoquinoline and 8-bromoquinoline have distinct crystal habits.

    • Protocol: Fractional crystallization from ethanol or acetic acid is often more effective than silica chromatography for these isomers.

Issue B: "I am seeing significant 5,8-dibromoquinoline impurities."

Diagnosis: Over-bromination due to local concentration hotspots or incorrect stoichiometry. Technical Insight: Once a bromine atom is added to the 5-position, the 8-position remains reactive (and vice versa). If you add liquid bromine too quickly, the mono-brominated product in the "splash zone" reacts again before the bromine disperses.

Corrective Actions:

  • Stoichiometry Control: Use exactly 1.05 equivalents of

    
    .
    
  • Dilution: Dilute your bromine in the acid (or solvent) before addition.

  • Temperature: Maintain

    
     to 
    
    
    
    during addition. Higher temperatures favor the higher activation energy barrier of the second substitution.
Issue C: "I want 3-bromoquinoline, but I keep getting ring bromination (5/8) or no reaction."

Diagnosis: You are likely using acidic conditions or protic solvents. Technical Insight: To hit the 3-position, you must avoid protonating the nitrogen. You need the reaction to proceed via an addition-elimination mechanism across the C3-C4 bond, or via a radical mechanism if using NBS.

Corrective Actions:

  • Change Solvent: Use Carbon Tetrachloride (

    
    ) (if permitted) or Acetonitrile/DCM.
    
  • Change Reagent: Use Pyridine Perbromide or N-Bromosuccinimide (NBS).

  • Vapor Phase: If scalable, vapor phase bromination at 300°C favors the 3-position, but this is rarely practical for bench scale [2].

Issue D: "I am trying to make 6-bromoquinoline by direct bromination."

Diagnosis: Methodological error. Technical Insight: Direct bromination to the 6-position is electronically disfavored compared to 5 and 8. While some literature suggests complex blocking strategies, they are low-yielding and unreliable.

Corrective Action:

  • Stop Brominating. Use the Skraup Synthesis . React p-bromoaniline with glycerol and sulfuric acid/nitrobenzene. This builds the quinoline ring around the bromine, guaranteeing 100% regioselectivity at position 6.

Module 3: Validated Experimental Protocols

Protocol 1: Synthesis of 5-Bromo and 8-Bromo Mixture (Acidic Route)

Target: Accessing the carbocyclic ring.

Reagents:

  • Quinoline (1.0 eq)[2]

  • Sulfuric Acid (98%, solvent volume)

  • Silver Sulfate (

    
    ) (0.6 eq) - Optional for yield, helps suppress di-bromo.
    
  • Bromine (

    
    ) (1.05 eq)[4]
    

Step-by-Step:

  • Dissolution: Dissolve quinoline in concentrated

    
     at 
    
    
    
    . Caution: Exothermic.
  • Additive: Add

    
     and stir until well dispersed.
    
  • Bromination: Add

    
     dropwise over 30 minutes, keeping temp 
    
    
    
    .
  • Reaction: Stir at room temperature for 2–4 hours.

  • Quench: Pour onto crushed ice. Neutralize with

    
     (conc) to pH 8–9.
    
  • Extraction: Extract with

    
     (3x).
    
  • Separation:

    • Evaporate solvent.[6][7][8]

    • Recrystallize from Ethanol. The 5-bromo isomer often crystallizes first (check melting points: 5-Br is ~48°C, 8-Br is ~37°C oil/solid).

Protocol 2: Synthesis of 3-Bromoquinoline (Neutral Route)

Target: Accessing the heterocyclic ring.

Reagents:

  • Quinoline (1.0 eq)[2]

  • N-Bromosuccinimide (NBS) (1.1 eq)[7]

  • Solvent:

    
     or 
    
    
    
    (degassed)
  • Initiator: Benzoyl Peroxide (cat.) or light

Step-by-Step:

  • Setup: Dissolve quinoline in solvent under

    
     atmosphere.
    
  • Addition: Add NBS and initiator.

  • Reflux: Heat to reflux for 6–12 hours.

  • Workup: Cool, filter off succinimide byproduct.

  • Wash: Wash organic layer with water and brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

Module 4: Data Summary

Table 1: Regioselectivity Outcomes by Condition

ConditionPrimary MechanismMajor Product(s)Key Impurities

/

SEAr (Cation)5-Br (40-50%) + 8-Br (40-50%)5,8-dibromoquinoline

/ NBS
Radical / Add-Elim3-Br (>80%)3,6,8-tribromo (if excess NBS)
Vapor Phase (300°C) Radical3-Br 2-bromoquinoline
Nitrobenzene (Skraup) Cyclization6-Br (via p-bromoaniline)None (Regiospecific)

References

  • De la Mare, P. B. D., Kiamud-din, M., & Ridd, J. H. (1960). The 5- and 8-bromination of quinoline and some of its derivatives.[2][5][6][7][8][9][10] Journal of the Chemical Society, 561-563.

  • Eisch, J. J. (1962). Aza-aromatic Substitution. I. The Selective Bromination of the Quinoline Nucleus.[7][9][10][11][12] The Journal of Organic Chemistry, 27(4), 1318–1323.

  • BenchChem Technical Protocols. (2025). Regioselective Bromination of the Quinoline Scaffold. BenchChem Application Notes.

  • Okten, S., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolines.[5] Arkivoc, 2018(iii), 362-374.[5][13]

Sources

Technical Support Center: Overcoming Solubility Challenges of Lithium Carboxylates in THF

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for solubility issues encountered with lithium carboxylates in tetrahydrofuran (THF). The following content is structured in a practical question-and-answer format, addressing common challenges with scientifically-grounded solutions and actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My lithium carboxylate is poorly soluble or completely insoluble in THF at room temperature. What are the primary reasons for this?

A1: The low solubility of lithium carboxylates in THF is fundamentally due to a mismatch in polarity. THF is a moderately polar aprotic solvent, while lithium carboxylates are ionic salts. For dissolution to occur, the energy released from solvating the lithium cation (Li⁺) and the carboxylate anion (RCOO⁻) by THF molecules must overcome the lattice energy of the salt.

Several factors contribute to poor solubility:

  • High Lattice Energy: The strong electrostatic attraction between the small, hard lithium cation and the carboxylate anion results in a stable crystal lattice that is difficult for THF to break apart.

  • Weak Solvation by THF: THF is a good Lewis base and can coordinate with the lithium cation. However, its ability to solvate the carboxylate anion is limited, as it cannot act as a hydrogen bond donor.

  • Structure of the Carboxylate: The nature of the "R" group in the carboxylate (RCOO⁻) plays a significant role. Long, nonpolar alkyl chains can increase van der Waals interactions within the crystal, while bulky groups can hinder effective packing, sometimes leading to better solubility.

Q2: I've tried heating the mixture, but the solubility of my lithium carboxylate in THF is still insufficient for my reaction. What else can I do?

A2: While increasing the temperature often improves solubility, this effect can be limited for highly insoluble salts.[1] Here are several effective strategies to enhance the solubility of lithium carboxylates in THF:

  • Addition of a Co-solvent: Introducing a more polar, aprotic co-solvent can significantly improve solubility.[2]

  • Use of Crown Ethers: These cyclic polyethers are excellent at chelating metal cations, effectively increasing the solubility of their salts in organic solvents.[3]

  • Application of Phase-Transfer Catalysts (PTCs): PTCs can be employed to transport the carboxylate anion from a solid or aqueous phase into the organic phase where the reaction occurs.[4]

  • Salt Metathesis: Exchanging the lithium cation for a larger, "softer" cation can dramatically increase solubility in organic solvents.[3]

The following sections will delve into the practical application of these methods.

In-Depth Troubleshooting and Protocols

Issue 1: Insufficient Solubility with Co-solvents
Q3: I added a co-solvent, but my lithium carboxylate either remains insoluble or precipitates out upon cooling. What should I consider?

A3: The choice and proportion of the co-solvent are critical. Simply adding any polar solvent may not be effective and could even be detrimental to your reaction.

Causality and Expert Insights:

  • Co-solvent Selection: The ideal co-solvent should be miscible with THF and have a higher dielectric constant to better solvate the ions.[5] Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are common choices. However, be mindful that these solvents can also coordinate with the lithium cation and may influence the reactivity of your system.

  • Solvent Ratio: The amount of co-solvent should be optimized. Start with a small percentage (e.g., 5-10% v/v) and gradually increase it.[6] Adding too much of a highly polar co-solvent can alter the overall reaction medium to an extent that it affects your desired chemical transformation.

  • Precipitation on Cooling: If the compound dissolves upon heating but crashes out when cooled, it indicates that the solution is supersaturated at lower temperatures.[2] This can sometimes be mitigated by maintaining a slightly elevated reaction temperature or by further optimizing the co-solvent ratio.[7]

Experimental Protocol: Optimizing a Co-solvent System
  • Screening: In separate small vials, attempt to dissolve a known amount of your lithium carboxylate in THF containing 5%, 10%, and 20% (v/v) of a co-solvent (e.g., DMSO).

  • Observation: Stir the mixtures at room temperature for 15-30 minutes and visually assess the solubility.

  • Heating: If solubility is still poor, gently warm the vials to your intended reaction temperature (e.g., 40-50 °C) and observe.[6]

  • Cooling Test: Allow the solutions that showed good solubility at elevated temperatures to cool back to room temperature to check for precipitation.

  • Selection: Choose the co-solvent and ratio that provides the best solubility under your desired reaction conditions.

Issue 2: Enhancing Solubility with Chelating Agents
Q4: How do crown ethers work to dissolve lithium carboxylates in THF, and which one should I choose?

A4: Crown ethers are cyclic molecules with repeating ether units. The central cavity of a crown ether can selectively bind with a metal cation that has a complementary ionic radius. This process encapsulates the cation, and the exterior of the crown ether is lipophilic, which allows the entire complex to dissolve in organic solvents like THF.[8]

For lithium ions (Li⁺), which have a small ionic radius, 12-crown-4 is the most suitable crown ether due to the complementary size of its cavity.[3] The complexation of Li⁺ by 12-crown-4 effectively shields the positive charge, breaking the strong ionic interactions in the crystal lattice and allowing the "naked" carboxylate anion to be solvated by THF.

Diagram: Mechanism of Crown Ether Solubilization

G cluster_solid Insoluble Salt Lattice cluster_solution Solubilized in THF Li_ion Li⁺ Carboxylate_ion RCOO⁻ Li_ion->Carboxylate_ion Strong Ionic Bond Crown 12-Crown-4 Li_ion->Crown + Free_Carboxylate RCOO⁻ (solvated) Carboxylate_ion->Free_Carboxylate Dissociation Complex [Li(12-crown-4)]⁺ Crown->Complex Complexation THF THF (Solvent) THF->Complex THF->Free_Carboxylate

Caption: Solubilization of a lithium salt by a crown ether in THF.

Experimental Protocol: Using 12-Crown-4 to Solubilize Lithium Carboxylates
  • Preparation: To a suspension of the lithium carboxylate (1.0 eq.) in THF, add 1.0 to 1.2 equivalents of 12-crown-4.

  • Stirring: Stir the mixture at room temperature. Dissolution is often observed within minutes.

  • Proceed with Reaction: Once the solution becomes homogeneous, you can proceed with your intended reaction.

  • Work-up Consideration: Be aware that the crown ether will likely remain in the organic phase during aqueous work-up and may require specific purification steps (e.g., multiple aqueous washes or chromatography) for its removal.

Issue 3: Utilizing Phase-Transfer Catalysis
Q5: When is a phase-transfer catalyst (PTC) a good option, and how does it differ from using a crown ether?

A5: A PTC is particularly useful when your reaction can be performed in a biphasic system (e.g., solid-liquid or liquid-liquid).[4] The catalyst, typically a quaternary ammonium or phosphonium salt (often denoted as Q⁺X⁻), facilitates the transfer of the carboxylate anion into the organic phase.[9]

Mechanism of Action:

  • The quaternary ammonium cation (Q⁺) pairs with the carboxylate anion (RCOO⁻) at the interface of the two phases.

  • The resulting ion pair [Q⁺][RCOO⁻] has a lipophilic exterior due to the alkyl groups on the cation, making it soluble in the organic phase (THF).

  • The carboxylate anion is now a reactive nucleophile in the organic phase.

This differs from a crown ether, which focuses on solubilizing the entire salt by complexing the cation. PTC is an excellent choice for reactions where the lithium carboxylate can be used as a solid or an aqueous solution.

Data Presentation: Common Phase-Transfer Catalysts
Catalyst NameAbbreviationTypical Use Case
Tetrabutylammonium bromideTBABGeneral-purpose, good solubility in many organic solvents.
Tetrabutylammonium hydrogen sulfateTBAHSUseful when a non-nucleophilic anion is preferred.
Benzyltriethylammonium chlorideTEBACOften used in reactions involving strong bases.
Experimental Protocol: A General Procedure for Phase-Transfer Catalysis
  • Setup: In a reaction vessel, combine the lithium carboxylate (as a solid or aqueous solution), the organic substrate dissolved in THF, and a catalytic amount of the phase-transfer catalyst (typically 1-10 mol%).

  • Agitation: Vigorous stirring is crucial to maximize the interfacial area between the phases, which is critical for the efficiency of the catalyst.[10]

  • Monitoring: Monitor the reaction progress by standard techniques (e.g., TLC, GC, LC-MS).

  • Work-up: During the aqueous work-up, the PTC may partition between the aqueous and organic layers. Multiple washes can help in its removal.

Issue 4: When All Else Fails - Cation Exchange
Q6: I'm still facing significant solubility issues. Is there a way to chemically modify the salt to make it more soluble?

A6: Yes, performing a salt metathesis (cation exchange) can be a very effective, albeit more involved, strategy. By replacing the small, hard Li⁺ cation with a larger, bulkier cation like tetrabutylammonium (TBA⁺), you can dramatically reduce the lattice energy of the salt and increase its solubility in organic solvents.[3]

Diagram: Workflow for Cation Exchange

G start Start: Lithium Carboxylate (RCOOLi) step1 Dissolve in a polar solvent (e.g., water or methanol) start->step1 step2 Add a solution of a quaternary ammonium halide (e.g., TBABr) step1->step2 step3 Observe precipitation of the less soluble inorganic salt (LiBr) or perform extraction step2->step3 step4 Isolate the organic-soluble quaternary ammonium carboxylate (RCOOTBA) step3->step4 end End: Tetrabutylammonium Carboxylate (RCOOTBA) step4->end

Caption: A simplified workflow for preparing a soluble quaternary ammonium carboxylate.

Experimental Protocol: Preparation of a Tetrabutylammonium Carboxylate Salt
  • Dissolution: Dissolve the lithium carboxylate in a minimal amount of a suitable polar solvent where it is soluble (e.g., water or methanol).

  • Cation Exchange: Add a solution of one equivalent of tetrabutylammonium bromide (TBABr) in the same solvent.

  • Isolation:

    • If LiBr precipitates: Filter off the lithium bromide. The filtrate now contains the desired tetrabutylammonium carboxylate. Evaporate the solvent to isolate the product.

    • If no precipitate forms: Add an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and water to the mixture. The tetrabutylammonium carboxylate will preferentially move to the organic layer, while the lithium bromide will remain in the aqueous layer. Separate the layers, dry the organic phase, and evaporate the solvent to obtain your product.

  • Usage: The resulting tetrabutylammonium carboxylate salt should exhibit significantly improved solubility in THF.

References

  • Royal Society of Chemistry. (2019). Large solubility of lithium carboxylates reaching high rates of 6Li incorporation in polystyrene-based plastic scintillators for fast/thermal neutron and gamma ray detection. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). ESI: Large solubility of Lithium carboxylates reaching high rates of 6Li incorporation in plastic scintillators for fast/thermal neutrons and gamma rays detection. RSC. Retrieved from [Link]

  • Google Patents. (n.d.). KR20090064382A - Dissociating agents, formulations and methods providing enhanced solubility of fluorides.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • eScholarship.org. (n.d.). Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary. Retrieved from [Link]

  • ScienceDirect. (2020). Lithium carboxylate. Retrieved from [Link]

  • American Chemical Society. (2009). Optimization of Organolithium Reactions. Organic Process Research & Development, 13(2), 147. Retrieved from [Link]

  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]

  • Google Patents. (n.d.). US20200346137A1 - Fluorinated crown ethers and methods and systems for extraction of lithium using same.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

  • Knowledge UChicago. (2023). Fluorination promotes lithium salt dissolution in borate esters for lithium metal batteries. Retrieved from [Link]

  • ACSGCIPR. (2016). MedChem Tips and Tricks. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • PubMed. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Retrieved from [Link]

  • PubMed. (2017). Reactivity of Lithium β-Ketocarboxylates: The Role of Lithium Salts. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). Measure Solubility of Lithium Acetate in Different Solvents. Retrieved from [Link]

  • ResearchGate. (2015). A new co-solvent for wide temperature lithium ion battery electrolytes: 2,2,2-Trifluoroethyl n-caproate. Retrieved from [Link]

  • American Chemical Society. (2020). Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides. Organic Process Research & Development, 24(5), 680-721. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020131964A1 - Lithium extraction with crown ethers.
  • Biomedical Journal of Scientific & Technical Research. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Retrieved from [Link]

  • MDPI. (2023). Study of Lithium-Extraction Systems Based on Benzo-15-Crown-5 Ether and Alkylimidazolium-Based Ionic Liquid. Retrieved from [Link]

  • ResearchGate. (2017). How to perform lithium cation metathesis to increase solubility in organic solvents?. Retrieved from [Link]

  • ChemRxiv. (2023). Thermodynamics of Li+–Crown Ether Interactions in Aqueous Solvent. Retrieved from [Link]

  • PubMed. (n.d.). Ultralow-Temperature Carboxylate Electrolyte for High-Voltage Lithium Metal Batteries. Retrieved from [Link]

  • ResearchGate. (n.d.). Lithium C1–C12n-Alkanoates: Thermal Behavior from −30 °C to 600 °C. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of temperatures on dissolution percentage of lithium. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solubility and Thermodynamics of Lithium Carbonate in Its Precipitation Mother Liquors. Retrieved from [Link]

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Technical Support Center: Preventing Decomposition of Lithium Quinoline Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for handling lithium quinoline carboxylates. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the stability of these compounds during their synthetic routes. Here, we will delve into the root causes of decomposition and provide actionable, field-proven troubleshooting strategies and frequently asked questions to ensure the integrity of your reactions.

Understanding the Instability: Why Does Lithium Quinoline Carboxylate Decompose?

Lithium quinoline carboxylates are valuable intermediates in organic synthesis. However, their utility can be hampered by their propensity to decompose, primarily through decarboxylation. This process involves the loss of carbon dioxide from the carboxylate group, leading to the formation of undesired byproducts and a reduction in the yield of the target molecule.

The primary driver of this decomposition is thermal stress.[1] Much like other lithium carboxylates, the stability of lithium quinoline carboxylate is temperature-dependent.[2] Elevated temperatures provide the activation energy required to break the carbon-carboxyl bond, initiating the decarboxylation cascade. The presence of certain reagents and reaction conditions can further exacerbate this instability.

Core Decomposition Pathway: Thermal Decarboxylation

The fundamental decomposition pathway for lithium quinoline carboxylate is thermal decarboxylation. The stability of the resulting carbanion on the quinoline ring after the loss of CO2 plays a significant role in the ease of this process.

cluster_0 Decomposition Pathway Lithium_Quinoline_Carboxylate Lithium Quinoline Carboxylate Transition_State Transition State Lithium_Quinoline_Carboxylate->Transition_State Heat (Δ) Quinoline_Anion Quinoline Anion Transition_State->Quinoline_Anion Decarboxylation CO2 Carbon Dioxide Transition_State->CO2 Byproducts Undesired Byproducts Quinoline_Anion->Byproducts Reaction with other species

Caption: Thermal decomposition of lithium quinoline carboxylate via decarboxylation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides targeted solutions.

Issue 1: Low Yield of the Desired Product Due to Suspected Decomposition

Symptoms:

  • You observe significant gas evolution (CO2) from your reaction mixture, even at moderate temperatures.

  • Analysis of the crude product (e.g., by NMR or LC-MS) shows the presence of quinoline or other decarboxylated byproducts.

  • The isolated yield of your target compound is consistently lower than expected.

Root Causes & Solutions:

Potential Cause Explanation Recommended Solution
Excessive Reaction Temperature As established, heat is the primary catalyst for decarboxylation.[1] Many standard procedures may call for temperatures that are too high for the specific lithium quinoline carboxylate derivative you are working with.Protocol: Carefully monitor and control the reaction temperature. Start with lower temperatures and gradually increase only if necessary for the reaction to proceed. Utilize an oil bath or a temperature-controlled mantle for precise heat management.
Prolonged Reaction Times Even at moderate temperatures, extended exposure can lead to cumulative decomposition.Protocol: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to minimize the time the product is exposed to heat.
Presence of Protic Solvents or Reagents Protic species can facilitate decarboxylation by protonating the carboxylate, making it a better leaving group.Protocol: Ensure all solvents and reagents are rigorously dried before use. Use anhydrous solvents and handle all materials under an inert atmosphere.[3]
Reaction with Organometallic Reagents Strong organometallic reagents, such as excess organolithiums, can react with the carboxylate group.[4][5]Protocol: Control the stoichiometry of your organometallic reagent carefully. Consider reverse addition (adding the organometallic reagent to the quinoline carboxylic acid derivative) to maintain a low concentration of the reactive species.
Issue 2: Formation of Insoluble Byproducts or Tar

Symptoms:

  • Your reaction mixture becomes dark and viscous, forming a tar-like substance.

  • You have difficulty isolating the desired product due to the presence of insoluble materials.

Root Causes & Solutions:

Potential Cause Explanation Recommended Solution
Side Reactions of the Quinoline Anion The quinoline anion formed after decarboxylation is a reactive intermediate that can participate in various side reactions, leading to polymerization or the formation of complex mixtures.Protocol: In addition to temperature control, consider the use of a less polar, non-coordinating solvent to disfavor the formation of highly reactive, separated ion pairs.
Reaction with Air (Oxygen) Some quinoline intermediates can be sensitive to oxidation, which can lead to the formation of colored and insoluble byproducts.Protocol: Conduct the reaction under a strict inert atmosphere of nitrogen or argon.[6] Argon is denser than nitrogen and can provide a better "blanket" over the reaction mixture.[7]

Frequently Asked Questions (FAQs)

Q1: At what temperature does lithium quinoline carboxylate typically start to decompose?

A1: The exact decomposition temperature can vary depending on the specific substitution pattern on the quinoline ring and the overall reaction conditions. However, thermogravimetric analysis of similar compounds suggests that significant weight loss due to decarboxylation can begin at temperatures as low as 300°C for some quinoline-linked covalent organic frameworks.[1] For simpler lithium carboxylates, decomposition can occur in the range of 380-485°C.[2] It is crucial to experimentally determine the thermal stability of your specific compound if possible, or to err on the side of caution with lower reaction temperatures.

Q2: Can the choice of solvent influence the stability of lithium quinoline carboxylate?

A2: Absolutely. The solvent plays a critical role in the stability of organometallic reagents and intermediates.

  • Polar Aprotic Solvents (e.g., THF, DME): These solvents can coordinate with the lithium cation, potentially increasing the reactivity of the carboxylate and making it more susceptible to decomposition.[8]

  • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents are generally preferred as they are less likely to promote the formation of highly reactive intermediates.

Q3: Are there any additives that can help stabilize lithium quinoline carboxylate during a reaction?

A3: The use of certain lithium salts can help stabilize lithium β-ketocarboxylates by preventing disproportionation.[9] While not directly analogous, this suggests that maintaining a specific ionic environment could be beneficial. For instance, the presence of lithium halides (e.g., LiCl, LiBr) in organometallic reactions is known to break up aggregates and can sometimes lead to cleaner reactions. Experimenting with the addition of a stoichiometric amount of a lithium salt could be a viable strategy to explore.

Q4: I am performing a carboxylation reaction to form the lithium quinoline carboxylate. What are the best practices to avoid decomposition of the product?

A4: When forming the lithium quinoline carboxylate in situ, for example, by reacting a lithiated quinoline with CO2, it is critical to manage the subsequent steps carefully.

cluster_1 In Situ Formation and Workup Start Lithiated Quinoline CO2_Addition Addition of CO2 (Dry Ice) Start->CO2_Addition Formation Formation of Lithium Quinoline Carboxylate CO2_Addition->Formation Quench Acidic Workup (Low Temperature) Formation->Quench Immediate Isolation Product Isolation Quench->Isolation

Caption: Workflow for in situ formation and isolation of quinoline carboxylic acid.

Best Practices:

  • Low Temperature: Perform the carboxylation at a very low temperature (typically -78 °C) and maintain this temperature throughout the addition of CO2 (usually as dry ice).

  • Inert Atmosphere: As with all organolithium chemistry, a strict inert atmosphere is mandatory.[3]

  • Quenching: Do not allow the reaction mixture to warm up before quenching. Once the CO2 has been added and the reaction is stirred for a short period at low temperature, quench the reaction with a suitable acidic solution while still cold. This will protonate the carboxylate to form the more stable carboxylic acid.

Q5: How does the position of the carboxylate group on the quinoline ring affect its stability?

A5: The electronic properties of the quinoline ring can influence the stability of the carboxylate. A carboxylate group at a position that can be stabilized by resonance or inductive effects may be more or less prone to decarboxylation. For instance, the synthesis of quinoline-4-carboxylic acids is a common procedure, suggesting a reasonable degree of stability for this isomer under various reaction conditions.[10][11][12] Conversely, if the negative charge resulting from decarboxylation is destabilized, the decomposition will be less favorable.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Involving a Pre-formed Lithium Quinoline Carboxylate
  • Preparation: Dry all glassware in an oven at >120 °C overnight and assemble while hot under a stream of dry nitrogen or argon.

  • Inert Atmosphere: Purge the reaction vessel with the inert gas for at least 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction.[6]

  • Reagents: Add the lithium quinoline carboxylate and any other solid reagents to the reaction flask under a positive flow of inert gas.

  • Solvent Addition: Add the anhydrous solvent via a syringe or cannula.

  • Temperature Control: Cool the reaction mixture to the desired starting temperature using an appropriate cooling bath (e.g., ice-water for 0 °C, dry ice-acetone for -78 °C).

  • Reagent Addition: Add any other liquid reagents dropwise via a syringe pump to maintain a controlled reaction rate and temperature.

  • Monitoring: Monitor the reaction progress by periodically taking aliquots (via a cannula) for analysis (TLC, LC-MS).

  • Workup: Once the reaction is complete, quench it at low temperature before allowing it to warm to room temperature. Proceed with the appropriate aqueous workup and extraction.

Protocol 2: Carboxylation of a Lithiated Quinoline
  • Setup: Assemble a dry, three-necked flask equipped with a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Lithiated Quinoline Formation: Prepare the lithiated quinoline in an appropriate anhydrous solvent (e.g., THF, diethyl ether) at low temperature (e.g., -78 °C) according to your established procedure.

  • CO2 Addition: While maintaining the low temperature, add an excess of freshly crushed dry ice to the reaction mixture in small portions. Alternatively, bubble dry CO2 gas through the solution.

  • Stirring: Allow the mixture to stir at the low temperature for 1-2 hours.

  • Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute HCl while the flask is still in the cooling bath.

  • Warm-up and Extraction: Remove the cooling bath and allow the mixture to warm to room temperature. Proceed with the standard aqueous workup and extraction with an organic solvent to isolate the quinoline carboxylic acid.

By understanding the underlying causes of decomposition and implementing these meticulous experimental techniques, you can significantly improve the outcome of your reactions involving lithium quinoline carboxylates.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
  • MDPI. (2023, April 27). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Retrieved from [Link]

  • RSC Publishing. (2025, July 23). Base-mediated exfoliation of quinoline-linked covalent organic frameworks for heavy metal ion adsorption. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • ScienceDirect. (2020, April 11). Lithium carboxylate. Retrieved from [Link]

  • ACS Publications. (2023, August 23). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2024, July 17). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]

  • ResearchGate. (2017, March 19). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]

  • PubMed. (2017, December 6). Reactivity of Lithium β-Ketocarboxylates: The Role of Lithium Salts. Retrieved from [Link]

  • OUCI. (n.d.). Facile recovery of lithium as Li2CO3 or Li2O from α-hydroxy-carboxylic acid chelates through pyrolysis and the decomposition mechanism. Retrieved from [Link]

  • MDPI. (2025, August 9). Thermal Stability of Lithium-Ion Batteries: A Review of Materials and Strategies. Retrieved from [Link]

  • Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]

  • Fiveable. (2025, August 15). Inert atmosphere Definition - Organic Chemistry II Key.... Retrieved from [Link]

  • ResearchGate. (n.d.). Notes - Carbonation of Lithium Derivatives of Certain Quinolines and Isoquinolines. Retrieved from [Link]

  • ScienceDirect. (2021, August 1). Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinoline Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Theoretical studies on cosolvation of Li ion and solvent reductive decomposition in binary mixtures of aliphatic carbonates | Request PDF. Retrieved from [Link]

  • MDPI. (2019, December 17). Thermal Decomposition Study on Li2O2 for Li2NiO2 Synthesis as a Sacrificing Positive Additive of Lithium-Ion Batteries. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Lithium C1–C12n-Alkanoates: Thermal Behavior from −30 °C to 600 °C. Retrieved from [Link]

  • Stack Exchange. (2017, June 25). Is argon preferred over nitrogen for maintaining an inert atmosphere? Retrieved from [Link]

  • PubMed. (2013, December 21). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Retrieved from [Link]

  • Agilent. (n.d.). Analysis of Organic Carbonate Solvent Components in Lithium Batteries Using the Agilent 1290 Infinity II LC system with the Agil. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, March 4). What does thermal stability of compounds depend on? Retrieved from [Link]

  • RSC Publishing. (2025, September 15). From efficiency to sustainability: organic additives for interfacial regulation in lithium metal batteries. Retrieved from [Link]

  • Khan Academy. (n.d.). Reduction of carboxylic acids (video). Retrieved from [Link]

  • Patsnap. (2026, February 12). How to Use Inert Gas to Enhance Reaction Yields. Retrieved from [Link]

  • Koel Research Group - Princeton University. (n.d.). Thermal stability of oxidized ultrathin Li films on TZM for plasma facing components. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Reaction of Carboxylic Acids with Organometallic Reagents. Retrieved from [Link]

  • UI Scholars Hub. (2023, June 2). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Retrieved from [Link]

  • Patsnap. (2025, October 9). Optimizing Lithium Nitrate Thermal Stability with Stabilizing Additives. Retrieved from [Link]

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  • OChemPal. (n.d.). Basic Organometallic Chemistry: Types of Reactions. Retrieved from [Link]

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Navigating the Challenges of Quinoline Bromination: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for controlling the bromination of quinoline rings. As a Senior Application Scientist, I will walk you through the common pitfalls of over-bromination and provide you with the expert insights and validated protocols necessary to achieve your desired mono- or poly-brominated products with high selectivity.

Frequently Asked Questions (FAQs)

Q1: My attempt to synthesize a mono-brominated quinoline resulted in a mixture of di- and even tri-brominated products. What are the primary causes of this over-bromination?

Over-bromination is a common hurdle in the electrophilic aromatic substitution of quinolines. The primary culprits are typically:

  • Stoichiometry of the Brominating Agent: Using an excess of the brominating agent, such as molecular bromine (Br₂), is the most direct cause of polybromination. For instance, reacting 8-hydroxyquinoline with less than 2.1 equivalents of Br₂ often results in a mixture of the 5,7-dibromo and 7-bromo derivatives.[1] To achieve the dibrominated product with high conversion, 2.1 equivalents are often necessary.[1]

  • Presence of Activating Substituents: Electron-donating groups like hydroxyl (-OH), amino (-NH₂), and methoxy (-OCH₃) strongly activate the quinoline ring towards electrophilic attack.[1][2] This heightened reactivity can make it challenging to halt the reaction at the mono-brominated stage.[1]

  • Reaction Temperature: Higher temperatures increase the reaction rate, which can provide the necessary activation energy for subsequent brominations to occur.[3][4]

  • Prolonged Reaction Time: Allowing the reaction to continue long after the initial mono-bromination is complete can lead to the formation of di- and poly-substituted products.[2][4]

Q2: How can I improve the regioselectivity of my quinoline bromination to target a specific position?

Regioselectivity in quinoline bromination is governed by the electronic properties of the quinoline nucleus and its substituents. Here's how you can exert greater control:

  • Understand the Inherent Directing Effects: In acidic media, the quinoline nitrogen becomes protonated, which deactivates the heterocyclic (pyridine) ring. Consequently, electrophilic substitution, like bromination, predominantly occurs on the carbocyclic (benzene) ring at the C-5 and C-8 positions.[5] The presence of activating groups will further direct the substitution. For example, an 8-methoxy group strongly directs bromination to the C-5 position.[2]

  • Choice of Brominating Agent: For highly activated quinoline systems, switching from a strong electrophile like molecular bromine to a milder one, such as N-Bromosuccinimide (NBS), can significantly improve selectivity.[1][6]

  • Solvent Selection: The choice of solvent can influence product distribution. Common solvents for these reactions include acetonitrile, chloroform, and dichloromethane.[2] It may be beneficial to screen various solvents to optimize for your desired isomer.

  • Catalyst-Controlled Reactions: Modern synthetic methods, including transition metal-catalyzed C-H activation, offer high regioselectivity.[7] For instance, copper-promoted C5-selective bromination of 8-aminoquinoline amides has been demonstrated using alkyl bromides as the bromine source.[8]

Q3: I'm observing a low yield of my desired brominated quinoline. What factors could be at play?

Low yields can be frustrating, but they are often traceable to a few key issues:

  • Incomplete Reaction: It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC). If starting material remains, consider extending the reaction time or slightly increasing the temperature.

  • Formation of Quinoline Salt: During bromination with agents like Br₂, hydrobromic acid (HBr) is generated as a byproduct. This acid can react with the basic nitrogen of the quinoline ring to form a quinoline salt, which may precipitate out of the reaction mixture and hinder further reaction.[2][9]

  • Sub-optimal Reaction Conditions: Factors such as temperature, solvent, and the concentration of reactants all play a role in reaction efficiency. A systematic optimization of these parameters is often necessary to maximize yield.

Troubleshooting Guides: Common Scenarios and Solutions

Here, we address specific experimental challenges with actionable solutions.

Scenario 1: You are attempting to synthesize 5-bromo-8-methoxyquinoline but are getting a mixture of the desired product and the 5,7-dibromo derivative.
  • Problem: The activating methoxy group at the 8-position makes the ring susceptible to a second bromination at the 7-position.

  • Solution:

    • Strict Stoichiometric Control: Carefully measure and use no more than 1.0 to 1.1 equivalents of your brominating agent.[4] Adding the brominating agent dropwise over a period of time can help maintain a low instantaneous concentration, favoring mono-substitution.[1][4]

    • Lower the Reaction Temperature: Conduct the reaction at a reduced temperature (e.g., 0 °C or even lower) to decrease the rate of the second bromination.[1][3]

    • Consider a Milder Brominating Agent: N-Bromosuccinimide (NBS) is a less reactive alternative to molecular bromine and can provide greater selectivity for mono-bromination in activated systems.[1]

Scenario 2: Your bromination of an unsubstituted quinoline is yielding a mixture of 5-bromo and 8-bromo isomers with poor selectivity.
  • Problem: Both the C-5 and C-8 positions are electronically favored for electrophilic attack, leading to a mixture of products.[5]

  • Solution:

    • Temperature Optimization: The ratio of 5- and 8-isomers can be highly dependent on the reaction temperature. For electrophilic substitutions like nitration, lower temperatures (e.g., 0°C) have been shown to favor the 5-isomer.[10] A similar trend may be observed in bromination.

    • Employ Strong Acid Conditions: Performing the bromination in a strong acid like concentrated sulfuric acid can enhance the deactivation of the heterocyclic ring, potentially improving the selectivity of substitution on the carbocyclic ring.[11]

    • Alternative Synthetic Strategies: If direct bromination fails to provide the desired selectivity, consider a multi-step approach. For example, you could start with a pre-brominated aniline and then construct the quinoline ring using a classic synthesis like the Skraup or Doebner-von Miller reaction.[4]

Experimental Protocols

Here are detailed, step-by-step methodologies for achieving selective bromination.

Protocol 1: Selective Mono-bromination of 8-Methoxyquinoline

This protocol is designed for the high-yield synthesis of 5-bromo-8-methoxyquinoline.[4]

Materials:

  • 8-Methoxyquinoline

  • Molecular Bromine (Br₂)

  • Chloroform (CHCl₃), distilled

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Alumina for column chromatography

  • Ethyl acetate and Hexane for elution

Procedure:

  • In a round-bottom flask, dissolve 8-methoxyquinoline (1.0 eq) in distilled chloroform.

  • In a separate dropping funnel, prepare a solution of bromine (1.1 eq) in chloroform.

  • Protect the reaction from light and add the bromine solution dropwise to the 8-methoxyquinoline solution at room temperature over 10 minutes.[4]

  • Stir the reaction mixture at ambient temperature for 2 days, monitoring the progress by Thin Layer Chromatography (TLC).[4]

  • Upon completion, wash the organic layer with a 5% aqueous solution of sodium bicarbonate (3 x 20 mL) to quench any unreacted bromine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by passing it through a short alumina column, eluting with a mixture of ethyl acetate and hexane (e.g., 1:3).[1][4]

  • Evaporate the solvent from the collected fractions to obtain the pure 5-bromo-8-methoxyquinoline.

Protocol 2: NBS-Mediated Bromination and Dehydrogenation of Tetrahydroquinoline

This one-pot method is effective for producing polybrominated quinolines from their tetrahydroquinoline precursors.[1]

Materials:

  • 1,2,3,4-Tetrahydroquinoline

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous solution of sodium sulfite (Na₂SO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of tetrahydroquinoline (1.0 mmol) in dichloromethane (10 mL), add N-Bromosuccinimide (3.5 equiv.).[1]

  • Stir the mixture at room temperature for 3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.[1]

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite.[1]

  • Extract the mixture with dichloromethane (3 x 15 mL).[1]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[1]

  • Purify the residue by column chromatography on silica gel to afford the 3,6,8-tribromoquinoline product.[1]

Data Presentation

Table 1: Influence of Bromine Stoichiometry on the Bromination of 8-Hydroxyquinoline

Equivalents of Br₂Major Product(s)Conversion of Starting MaterialReference
1.5Mixture of 7-bromo- and 5,7-dibromo-8-hydroxyquinolineIncomplete[9][12]
2.15,7-dibromo-8-hydroxyquinoline~100%[9][12]

Visualizations and Workflows

Bromination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Select Quinoline Substrate dissolve Dissolve Substrate in Appropriate Solvent start->dissolve prepare_br Prepare Solution of Brominating Agent dissolve->prepare_br add_br Slowly Add Brominating Agent at Controlled Temperature prepare_br->add_br stir Stir Reaction Mixture for a Defined Time add_br->stir monitor Monitor Progress via TLC stir->monitor monitor->stir Incomplete quench Quench Excess Brominating Agent monitor->quench Reaction Complete extract Extract Product into Organic Phase quench->extract dry Dry Organic Layer extract->dry purify Purify by Column Chromatography dry->purify end End: Characterize Final Product purify->end Troubleshooting_Overbromination start Problem: Over-bromination Observed cause1 Check Stoichiometry of Brominating Agent start->cause1 cause2 Evaluate Reaction Temperature start->cause2 cause3 Consider Substrate Activity start->cause3 solution1 Reduce to 1.0-1.1 Equivalents cause1->solution1 solution2 Lower Reaction Temperature (e.g., 0°C) cause2->solution2 solution3 Switch to a Milder Brominating Agent (e.g., NBS) cause3->solution3 solution1b Add Brominating Agent Dropwise solution1->solution1b end_node Re-run Experiment and Analyze Results solution1b->end_node solution2->end_node solution3->end_node

Caption: A decision-making flowchart for troubleshooting over-bromination.

References

  • Why is it important to maintain a constant temperature in this EAS experiment? (n.d.). Study.com. Retrieved February 24, 2026, from [Link]

  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. (2023). RSC Publishing. Retrieved February 24, 2026, from [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications. Retrieved February 24, 2026, from [Link]

  • Bromination of 8-substituted quinolines. Reagents and conditions. (i)... (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. (2022). PMC. Retrieved February 24, 2026, from [Link]

  • Electrophilic Substitution Reactions of Quinolines and Isoquinolines. (2025). Filo. Retrieved February 24, 2026, from [Link]

  • Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. (2024). Beilstein Journal of Organic Chemistry. Retrieved February 24, 2026, from [Link]

  • Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. (n.d.). Synthesis. Retrieved February 24, 2026, from [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). MDPI. Retrieved February 24, 2026, from [Link]

Sources

Validation & Comparative

1H NMR Profiling of Ethyl 4-bromoquinoline-3-carboxylate: A Comparative Solvent Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Analysis of 4-bromoquinoline-3-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]

Executive Summary

In the synthesis of kinase inhibitors and anti-infectives, Ethyl 4-bromoquinoline-3-carboxylate serves as a linchpin intermediate.[1][2] Its purity is critical, as the presence of the 4-hydroxy precursor (a common impurity from POBr3 bromination) can poison subsequent palladium-catalyzed cross-couplings.[1][2][3]

This guide provides a technical comparison of analytical performance between two primary NMR solvent systems: Chloroform-d (CDCl3) and Dimethyl Sulfoxide-d6 (DMSO-d6) .[1][2][4] While CDCl3 offers superior resolution for the lipophilic product, DMSO-d6 is the requisite "alternative" for detecting trace polar impurities.[2][3] We define the optimal protocol for self-validating structural confirmation.

Strategic Analysis: The Analytical Challenge

The core challenge in analyzing 4-bromoquinoline-3-carboxylate is distinguishing the product from its synthetic precursor, ethyl 4-hydroxyquinoline-3-carboxylate (often existing as the 4-quinolone tautomer).[1][2]

  • The Product (4-Br): Highly lipophilic, lacks exchangeable protons.[1][2][3]

  • The Impurity (4-OH): Polar, poor solubility in chlorinated solvents, possesses a diagnostic exchangeable proton.[1][2][3]

An effective NMR protocol must not only confirm the 4-Br scaffold but explicitly rule out the 4-OH species.[2]

Comparative Analysis: Solvent Performance

We compared the performance of the standard solvent (CDCl3 ) against the polar alternative (DMSO-d6 ) to determine the most robust method for purity assessment.[1][2]

Comparison Table: CDCl3 vs. DMSO-d6
FeatureCDCl3 (Standard) DMSO-d6 (Alternative) Verdict
Solubility (Product) Excellent. Dissolves instantly at >20 mg/mL.[1][2]Good. Requires vortexing/sonication.[1][2]CDCl3 wins for ease of use.[1][2]
Solubility (Impurity) Poor. 4-OH precursor often precipitates or broadens.[1][2]Excellent. Fully solubilizes the polar 4-quinolone.[1][2]DMSO-d6 is essential for impurity detection.[1][2]
Spectral Resolution High. Sharp singlets; minimal viscosity broadening.[1][2]Moderate. Higher viscosity can broaden multiplets.[1][2]CDCl3 provides cleaner integrals.[1][2]
Diagnostic H-2 Shift ~9.20 ppm. Distinct singlet.[1][2]~9.35 ppm. Deshielded by solvent polarity.[1][2]Both are diagnostic.[1][2]
Water Interference Low (1.56 ppm).[1][2][4] Far from aromatics.High (3.33 ppm).[1][2][3] Can obscure ethyl signals if wet.[1][2]CDCl3 is cleaner.[1][2]
Performance Insight
  • Use CDCl3 for final product characterization and publication-quality spectra. The resolution allows for precise coupling constant (

    
    ) calculations of the aromatic region.[1][2][3]
    
  • Use DMSO-d6 for Process Control (IPC) . If you run the crude reaction mixture in CDCl3, the 4-hydroxy impurity may remain solid and be "invisible" to NMR, leading to a false positive for purity.[3] DMSO-d6 reveals the residual starting material.[2]

Structural Fingerprint & Data Interpretation

The following data characterizes Ethyl 4-bromoquinoline-3-carboxylate .

Diagnostic Signals (The "Fingerprint") [1][2][3]
  • H-2 Singlet (~9.2 ppm): The most deshielded proton.[1][2] It appears as a sharp singlet.[1][2] Note: In the 4-OH impurity, this signal shifts upfield (approx 8.6-8.8 ppm) and may broaden.[1][3]

  • Ethyl Ester: A classic quartet (~4.5 ppm) and triplet (~1.5 ppm).[1][2]

  • Absence of Exchangeable Protons: The 4-Br product has zero signals above 10 ppm.[1][2] The presence of a broad hump at 11-13 ppm indicates the 4-OH impurity (NH/OH tautomer).[1][2]

Representative Chemical Shifts (CDCl3)

Values are representative of the 4-bromo-3-carboxylate scaffold.

PositionShift (δ, ppm)MultiplicityIntegralAssignment Logic
H-2 9.15 – 9.25Singlet (s)1HDeshielded by N and Ester.[1][2]
H-8 8.15 – 8.25Doublet (d)1HPeri-position to Nitrogen.[1][2]
H-5 8.05 – 8.15Doublet (d)1HPeri-position to Bromine.[1][2]
H-7 7.75 – 7.85Triplet (td)1HAromatic ring.[1][2]
H-6 7.60 – 7.70Triplet (td)1HAromatic ring.[1][2]
OCH2 4.45 – 4.55Quartet (q)2HEster methylene.[1][2]
CH3 1.40 – 1.50Triplet (t)3HEster methyl.[1][2]
Experimental Protocol

To ensure reproducibility and self-validating results, follow this "Dual-Check" workflow.

Step 1: Sample Preparation
  • Mass: Weigh 10–15 mg of the solid. (High concentration is needed to detect minor impurities).[1][2][3]

  • Solvent Addition:

    • For Final QC: Add 0.6 mL CDCl3 (containing 0.03% TMS).[1][2]

    • For Reaction Monitoring: Add 0.6 mL DMSO-d6 .

  • Homogenization: Invert 5 times. If using DMSO, sonicate for 30 seconds to ensure the potential 4-OH impurity is dissolved.[2][3]

Step 2: Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Angle: 30° or 90°.

  • Relaxation Delay (D1): Wait 10 seconds.

    • Reasoning: The H-2 proton is isolated and relaxes slowly.[1][2] A short D1 (1 sec) will suppress the H-2 integral, causing a mismatch with the ethyl group integrals (1:2 ratio).[1][3]

  • Scans (NS): 16 (CDCl3) or 32 (DMSO-d6).

  • Spectral Width: -2 to 14 ppm (to catch any downfield OH/NH signals).[1][2]

Visualization: Decision Logic & Pathways
Figure 1: Synthesis & Impurity Tracking

This pathway illustrates the transformation and the critical impurity that necessitates the DMSO check.[1][2]

SynthesisPath SM Ethyl 4-hydroxyquinoline -3-carboxylate (Impurity) Reagent POBr3 / DMF (Bromination) SM->Reagent Starting Material Product Ethyl 4-bromoquinoline -3-carboxylate (Target) Reagent->Product Substitution (-OH to -Br)

Caption: Transformation of the 4-hydroxy precursor to the 4-bromo product. The 4-hydroxy species is the primary impurity.[1]

Figure 2: Analytical Decision Matrix

Follow this logic to select the correct solvent for your specific development stage.

SolventDecision Start Sample Type? Crude Crude Reaction Mix (Process Check) Start->Crude Pure Isolated Solid (Final QC) Start->Pure DMSO Use DMSO-d6 (Solubilizes 4-OH impurity) Crude->DMSO High Polarity Needed CDCl3 Use CDCl3 (High Resolution) Pure->CDCl3 Lipophilic Product Check Check 11-13 ppm region DMSO->Check Result Broad Peak = Impurity Clean = Success Check->Result

Caption: Solvent selection workflow. DMSO-d6 is mandatory for detecting the polar starting material impurity.[1]

References
  • Royal Society of Chemistry. (2017).[1][2] Supplementary Information: Synthesis of hexahydroquinolines (Spectral data analogues). Retrieved from [Link][1][3]

  • National Institutes of Health (PubChem). (2025).[1][2] Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (Impurity Profile). Retrieved from [Link]

  • University of Wisconsin. (2020).[1][2] NMR Chemical Shifts of Trace Impurities and Solvents. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of Synthesized Quinoline Derivatives: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural alkaloids, pharmaceuticals, and functional materials.[1][2] Their broad spectrum of biological activities, including anti-malarial, anti-cancer, and anti-inflammatory properties, makes them a focal point in drug discovery and development.[1][3] The synthesis of novel quinoline derivatives is a vibrant area of research, with methods ranging from classic name reactions like the Skraup and Friedländer syntheses to modern multicomponent and catalytic strategies.[2][4] However, the synthesis of a novel compound is only the first step; unambiguous confirmation of its three-dimensional atomic arrangement is paramount. An incorrect structural assignment can invalidate subsequent biological data and lead to costly dead ends in the development pipeline.

This guide provides an in-depth comparison of the analytical techniques used for the structural validation of newly synthesized quinoline derivatives. We will delve into the principles and practical application of single-crystal X-ray crystallography (SCXRD), the unequivocal "gold standard" for structure determination.[5][6] Furthermore, we will objectively compare its performance with essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy—providing the context needed for researchers to select the appropriate analytical workflow.

The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

For absolute and unambiguous determination of a molecule's three-dimensional structure, SCXRD is the most powerful tool available to a chemist.[6] It provides a precise map of electron density in a crystal, allowing for the direct determination of atomic positions, bond lengths, bond angles, and absolute stereochemistry.[7][8] Unlike spectroscopic methods which provide inferential data about connectivity and functional groups, a successful SCXRD experiment yields a definitive structural model.

The causality behind its definitive nature lies in its physical principle: the diffraction of X-rays by the ordered, repeating array of molecules in a crystal lattice.[8][9] This diffraction pattern contains detailed information about the crystal's internal structure, which can be mathematically reconstructed into a 3D model of the molecule.

The SCXRD Experimental Workflow: A Self-Validating System

The journey from a synthesized powder to a validated crystal structure is a multi-step process. Each stage has internal checks that ensure the final model is trustworthy.

SCXRD_Workflow

Detailed Experimental Protocol: SCXRD

1. Crystal Growth (The Bottleneck) The most critical and often challenging step is obtaining a single, high-quality crystal free of defects, typically 30-300 microns in size.[7] The choice of crystallization method and solvent is crucial and often requires screening.

  • Slow Evaporation: A straightforward method where the compound is dissolved in a suitable solvent or solvent mixture to near-saturation.[10] The vial is covered with a perforated film (e.g., Parafilm) to allow the solvent to evaporate slowly over days or weeks. The rationale is that slow solvent removal allows molecules to organize into a low-energy, ordered crystalline lattice rather than crashing out as an amorphous solid.

  • Vapor Diffusion: Involves dissolving the compound in a small amount of a "good" solvent and placing this solution in a sealed chamber containing a larger volume of a "poor" solvent (an anti-solvent) in which the compound is insoluble.[11] The anti-solvent vapor slowly diffuses into the solution of the compound, reducing its solubility and promoting gradual crystallization.

  • Classical methods can be time-consuming and require significant amounts of material.[12] Modern techniques like under-oil microbatch and encapsulated nanodroplet crystallization (ENaCt) can accelerate this process using minimal sample quantities.[5][6]

2. Data Collection

  • Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and oil.[7]

  • Diffraction: The mounted crystal is placed in an X-ray diffractometer, where it is cooled (typically to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam.[8] The crystal is rotated, and a detector records the positions and intensities of the thousands of diffracted X-ray reflections.[8][13] A complete data collection can take several hours.[8]

3. Structure Solution and Refinement

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell, the basic repeating block of the crystal.

  • Structure Solution: This is the process of solving the "phase problem." While the intensities of the diffracted spots are measured, their phase information is lost. Computational methods (e.g., direct methods or Patterson functions) are used to generate an initial electron density map and a preliminary structural model.

  • Refinement: The initial model is refined against the experimental data using a least-squares process. This iterative procedure adjusts atomic positions, and thermal parameters to improve the agreement between the calculated diffraction pattern from the model and the observed pattern.

4. Validation and Output

  • Model Quality: The final model's quality is assessed using metrics like the R-factor (residual factor), which measures the agreement between the calculated and observed structure factors. A low R-factor (typically < 0.05 or 5%) indicates a good fit.

  • CIF File: The final structural information is compiled into a standardized Crystallographic Information File (CIF).[14][15] This text file contains all the necessary data to describe the crystal structure, including atomic coordinates, bond lengths, angles, and experimental details.[16] It is the standard format for publication and deposition in crystallographic databases.[17][18]

Alternative & Complementary Spectroscopic Techniques

While SCXRD is definitive, it is not always feasible due to difficulties in obtaining suitable crystals. In such cases, and for routine characterization, a combination of spectroscopic techniques is employed.[19]

Logic_Diagram

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful spectroscopic tool for elucidating the carbon-hydrogen framework of an organic molecule in solution.[20][21] It provides detailed information about the connectivity of atoms.

  • Causality & Insights: NMR exploits the magnetic properties of atomic nuclei. By observing the chemical shifts, coupling constants, and integrations in ¹H and ¹³C NMR spectra, one can deduce the chemical environment of each proton and carbon, identify neighboring atoms, and determine the relative number of protons. For quinolines, the aromatic region of the ¹H NMR spectrum is particularly characteristic of the substitution pattern.[22][23] 2D NMR techniques like COSY and HMBC are essential for unambiguously assigning signals and piecing together the molecular skeleton.[23][24][25]

  • Experimental Protocol (¹H/¹³C NMR):

    • Sample Preparation: Dissolve 5-10 mg of the quinoline derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[20][22]

    • Data Acquisition: Place the sample in the spectrometer and acquire ¹H, ¹³C, and relevant 2D spectra.

    • Data Processing: Process the raw data (Fourier transform, phasing, baseline correction) and reference the chemical shifts to an internal standard like tetramethylsilane (TMS) or the residual solvent peak.[20]

Mass Spectrometry (MS)

MS provides the molecular weight of a compound and, through fragmentation patterns, can offer clues about its structure.[20]

  • Causality & Insights: In MS, molecules are ionized and then separated based on their mass-to-charge (m/z) ratio.[20] High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, allowing for the confident determination of the elemental formula. The fragmentation pattern, particularly with techniques like electron ionization (EI), can reveal stable substructures within the molecule, which helps in confirming the quinoline core.[26]

  • Experimental Protocol (Electron Ionization MS):

    • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or gas chromatography (GC) inlet.[20][27]

    • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to generate a molecular ion and various fragments.[20]

    • Mass Analysis: Separate the ions by their m/z ratio using a mass analyzer.

    • Detection: Detect the ions to generate a mass spectrum showing the relative abundance of each ion.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[28][29]

  • Causality & Insights: FT-IR measures the absorption of infrared radiation by a molecule, which causes vibrations of specific bonds (e.g., C=O, N-H, C-H).[29] Each functional group has a characteristic absorption frequency range. For a quinoline derivative, FT-IR can quickly confirm the presence of substituents, such as a carbonyl group in a quinolinedione or an N-H bond in a partially reduced quinoline.[28][29]

  • Experimental Protocol (ATR-FT-IR):

    • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

    • Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[28]

    • Data Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Comparative Guide: Choosing the Right Tool

The choice of analytical technique depends on the specific question being asked, the amount of sample available, and the required level of certainty.

Parameter Single-Crystal X-ray Crystallography (SCXRD) NMR Spectroscopy Mass Spectrometry (MS) FT-IR Spectroscopy
Information Yield Absolute 3D structure, bond lengths/angles, stereochemistry[7]Atomic connectivity, C/H framework, electronic environment[20]Molecular weight, elemental formula (HRMS), fragmentation[26]Presence of functional groups[29]
Certainty Level Unambiguous / DefinitiveHigh (for connectivity)High (for formula)Low (structural)
Sample Requirement Single crystal (µg-mg)[7]5-10 mg, soluble[22]ng to µg~1 mg
Physical State Solid (crystalline)SolutionGas phase (after ionization)Solid or Liquid
Destructive? NoNoYesNo
Key Limitation Requires high-quality single crystals[5][6]Can have overlapping signals; interpretation can be complex[23]Isomers are often indistinguishableProvides limited connectivity data

Conclusion: An Integrated Approach to Structural Validation

For researchers in drug development and materials science, the structural validation of synthesized quinoline derivatives is a non-negotiable step that underpins all further research. While NMR, MS, and FT-IR spectroscopy are indispensable tools that together can build a strong hypothesis for a molecule's structure, they provide circumstantial evidence. Single-crystal X-ray crystallography remains the only technique that delivers direct, unambiguous proof of the three-dimensional atomic arrangement. [6][13]

A self-validating workflow should always aim for SCXRD as the ultimate confirmation. The initial characterization with spectroscopic methods provides crucial data that guides the synthesis and purification efforts. However, the investment in growing crystals for X-ray analysis is justified by the absolute certainty it provides, preventing the pursuit of incorrectly identified compounds and ensuring the integrity of the scientific record.

References

  • CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2024). MDPI. Retrieved from [Link]

  • The crystallographic information file (CIF). (n.d.). Oxford Academic. Retrieved from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved from [Link]

  • Tutorial - CIF files. (n.d.). Atomsk. Retrieved from [Link]

  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Crystallographic Information Framework. (n.d.). International Union of Crystallography. Retrieved from [Link]

  • CIF (Crystallographic Information Framework). (n.d.). Metadata Standards Catalog. Retrieved from [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). ePrints Soton. Retrieved from [Link]

  • Chemical crystallization. (n.d.). SPT Labtech. Retrieved from [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2002). Journal of Chemical Education. Retrieved from [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025). News-Medical.net. Retrieved from [Link]

  • Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. (n.d.). PubMed. Retrieved from [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). Royal Society of Chemistry. Retrieved from [Link]

  • crystallization of small molecules. (n.d.). University of Barcelona. Retrieved from [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2025). ResearchGate. Retrieved from [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). PubMed. Retrieved from [Link]

  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (2023). MDPI. Retrieved from [Link]

  • Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. (2023). Textile & Leather Review. Retrieved from [Link]

  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. (n.d.). University of North Carolina at Greensboro. Retrieved from [Link]

  • Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. (2024). AVESİS. Retrieved from [Link]

  • A data-driven interpretation of the stability of organic molecular crystals. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational. (2023). Semantic Scholar. Retrieved from [Link]

  • X-ray Crystallography. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives. (2017). European Journal of Chemistry. Retrieved from [Link]

  • Single-crystal X-ray Diffraction. (2007). SERC (Carleton). Retrieved from [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. (n.d.). IJSDR. Retrieved from [Link]

  • Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • A data-driven interpretation of the stability of organic molecular crystals. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek. Retrieved from [Link]

  • X-ray Crystallography for Molecular Structure Determination. (2023). AZoLifeSciences. Retrieved from [Link]

  • Single-Crystal X-Ray Diffraction (SC-XRD). (2025). Universität Ulm. Retrieved from [Link]

  • (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. (2025). ResearchGate. Retrieved from [Link]

  • EMT 509: STRUCTURAL ELUCIDATION OF ORGANIC POLLUTANTS (3 UNITS). (n.d.). FUNAAB. Retrieved from [Link]

  • Design, synthesis, structural characterization, anticancer evaluation, and computational studies of novel quinoline-1,2,3-triazole glycohybrids. (2026). Royal Society of Chemistry. Retrieved from [Link]

  • Structures and representative X-ray structures of the isoquinolines resynthesized on a mmol scale selected from the plate according to the analytical performance. (n.d.). ResearchGate. Retrieved from [Link]

  • Interpretation of crystal structure determinations. (n.d.). Utrecht University. Retrieved from [Link]

  • Special Issue : Synthesis and Application of Quinolines and Quinoline Derivatives. (n.d.). MDPI. Retrieved from [Link]

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Benchmarking DFT Functionals for Substituted Quinoline Derivatives: A Comparative Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Quinoline scaffolds are the structural backbone of critical antimalarial (e.g., Chloroquine), anticancer, and anti-inflammatory pharmacophores. In modern drug discovery, Density Functional Theory (DFT) is no longer just a theoretical exercise; it is a predictive filter used to prioritize synthesis.

However, a "one-size-fits-all" approach (typically B3LYP/6-31G*) often fails to capture the subtle electronic effects introduced by substituents like halogens (-Cl, -F) or electron-donating groups (-OCH3) on the quinoline ring.

This guide objectively compares the performance of three distinct DFT functional classes—Hybrid (B3LYP) , Meta-Hybrid (M06-2X) , and Range-Separated/Dispersion-Corrected (wB97XD/CAM-B3LYP) —specifically for substituted quinoline derivatives.

The Comparative Protocol: Methodology

To ensure reproducibility and scientific integrity, the following protocol establishes a self-validating workflow. This is not merely a checklist but a logic flow designed to minimize artifacts (e.g., imaginary frequencies) and maximize correlation with experimental data (XRD/NMR).

Computational Workflow Diagram

DFT_Workflow Input Input Structure (ChemDraw/GaussView) PreOpt Pre-Optimization (PM6/AM1 Semi-empirical) Input->PreOpt GeomOpt Geometry Optimization (DFT Functional + Basis Set) PreOpt->GeomOpt FreqCheck Frequency Check (NIMAG = 0?) GeomOpt->FreqCheck FreqCheck->GeomOpt No (Re-optimize) SP_Calc Single Point Energy & Properties (Solvent Model) FreqCheck->SP_Calc Yes

Figure 1: Standardized DFT workflow ensuring ground-state verification before property calculation.

Step-by-Step Protocol
  • Pre-Optimization: Start with a semi-empirical method (PM3 or PM6). This reduces computational cost by providing a reasonable starting geometry for the DFT engine.

  • Geometry Optimization:

    • Standard: B3LYP/6-311++G(d,p). The diffuse functions (++) are critical for quinolines with lone pairs (Nitrogen) or anionic substituents.

    • High-Precision: M06-2X/def2-TZVP. Recommended for systems where

      
      -
      
      
      
      stacking or weak non-covalent interactions drive the conformation.
  • Vibrational Frequency Analysis:

    • Mandatory Check: Ensure zero imaginary frequencies (NIMAG=0).

    • Scaling: Raw DFT frequencies are typically overestimated. Apply a scaling factor (approx. 0.961 for B3LYP) before comparing with experimental FT-IR data.

  • Solvent Modeling: Gas-phase calculations often fail to predict reactivity in biological media. Use the PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) with water or ethanol as the solvent.

Comparative Analysis: Functionals & Basis Sets[1][2][3][4][5]

The following table synthesizes performance data from recent benchmarks on quinoline derivatives, comparing the "Standard" approach against modern alternatives.

Table 1: Performance Matrix of DFT Functionals for Quinoline Derivatives
FeatureB3LYP (Hybrid)M06-2X (Meta-Hybrid)wB97XD / CAM-B3LYP (Range-Separated)
Geometry (Bond Lengths) Excellent. Mean Absolute Error (MAE) < 0.02 Å vs. XRD data [1, 2].Good. Slightly underestimates bond lengths but captures steric crowding better.Very Good. Essential if the derivative has long alkyl chains (dispersion effects).
Electronic Gap (HOMO-LUMO) Underestimated. Often predicts gaps 1–2 eV lower than experimental UV-Vis.Moderate. Better prediction of barrier heights but can be computationally expensive.Superior. CAM-B3LYP is the "Gold Standard" for predicting

and charge transfer excitations [3].
Non-Covalent Interactions Poor. Fails to describe

-

stacking between quinoline rings.
Excellent. Designed specifically to capture medium-range correlation energy.Excellent. Includes empirical dispersion corrections (D2/D3).
Computational Cost Low (Standard).Medium (1.5x B3LYP).High (2x B3LYP).
Best Use Case Routine IR/NMR assignment; General geometry checks.Thermochemistry; Study of dimers or crystal packing.UV-Vis (TD-DFT); Reactivity descriptors (Fukui).

Key Insight: While B3LYP/6-311G(d,p) remains the most cited method for structural verification (bond lengths/angles) due to its error cancellation benefits, it is insufficient for predicting optical properties (UV-Vis) of push-pull quinoline dyes. For these, CAM-B3LYP or wB97XD must be used to correct for long-range charge transfer errors [3, 4].

Reactivity & SAR Applications

For drug development, the static structure is less important than where the molecule will react. We utilize Global Reactivity Descriptors derived from the HOMO/LUMO energies.

Reactivity Logic Flow

SAR_Logic FMO Frontier Molecular Orbitals (HOMO / LUMO) Gap Energy Gap (ΔE) Large = Stable | Small = Reactive FMO->Gap Descriptors Calculate Descriptors: Hardness (η), Softness (S), Electrophilicity (ω) FMO->Descriptors Docking Predict Biological Activity (Docking/Interaction) Descriptors->Docking MEP MEP Map Analysis Red = Electrophilic Attack Site Blue = Nucleophilic Attack Site MEP->Docking

Figure 2: Logic flow for translating DFT outputs into Structure-Activity Relationship (SAR) insights.

Key Descriptors for Quinoline SAR
  • Molecular Electrostatic Potential (MEP):

    • Observation: In substituted quinolines, the Nitrogen atom (N1) typically resides in a deep negative potential region (Red), making it the primary site for protonation or electrophilic attack.

    • Application: Substituents at the C2 or C4 position dramatically alter this potential, correlating with binding affinity in docking studies [2, 5].

  • Fukui Functions (

    
     / 
    
    
    
    ):
    • These local descriptors pinpoint exactly which atom will accept or donate an electron.

    • Protocol: Calculate population analysis (Hirshfeld or NBO) for the Neutral (

      
      ), Cation (
      
      
      
      ), and Anion (
      
      
      ) states.
    • Equation:

      
       (for electrophilic attack).
      

Conclusion & Recommendations

For researchers characterizing substituted quinoline derivatives:

  • For Structural Confirmation (XRD support): Use B3LYP/6-311++G(d,p) . It offers the best balance of speed and accuracy for bond lengths and vibrational frequencies [1, 2].

  • For UV-Vis/Photophysics: Abandon B3LYP. Use TD-DFT//CAM-B3LYP/6-31+G(d,p) to accurately predict absorption maxima (

    
    ) and Stokes shifts [3].
    
  • For Docking/Binding Studies: If the quinoline interacts via

    
    -stacking (common in DNA intercalation or protein binding), use wB97XD  or M06-2X  to account for dispersion forces that B3LYP misses.
    

References

  • Discovery of Molecular Properties of a Quinoline Derivative via Benchmarking DFT Methods. Research Square (2022). [Link]

  • Synthesis, Structural Characterization, DFT Calculations, and Molecular Docking of a Novel Quinoline Derivative. Journal of Molecular Structure (2024). [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances (2024). [Link]

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry (2017). [Link]

  • Molecular electrostatic potential (MEP) maps of the synthesized compounds. ResearchGate (2025). [Link]

Publish Comparison Guide: Anti-proliferative Activity of Quinoline-3-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Quinoline-3-Carboxylate derivatives, designed for researchers and drug development professionals.

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, the quinoline-3-carboxylate moiety has emerged as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. Unlike generic quinolines, the functionalization at the C-3 position (carboxylate/carboxamide) acts as a critical pharmacophore vector, directing the molecule toward specific binding pockets in kinases (e.g., VEGFR-2, EGFR) and DNA intercalating sites.

This guide objectively compares these derivatives against Standard of Care (SoC) agents (Doxorubicin, Sorafenib), delineating their mechanism of action (MOA), structure-activity relationships (SAR), and validated experimental protocols.

Mechanism of Action (MOA) Landscape

The anti-proliferative potency of quinoline-3-carboxylate derivatives is rarely mono-mechanistic. Current research identifies a dual-action modality:[1]

  • Kinase Inhibition: Direct competition with ATP at the binding sites of receptor tyrosine kinases (RTKs), specifically VEGFR-2, leading to anti-angiogenesis.

  • Apoptotic Induction: Upregulation of pro-apoptotic proteins (Bax) and activation of effector caspases (Caspase-3/7), forcing cell cycle arrest at the G2/M phase.

Visualization: Signaling Pathway Interference

The following diagram illustrates the specific intervention points of quinoline-3-carboxylate derivatives within the tumor cell signaling cascade.

MOA_Pathway Drug Quinoline-3-Carboxylate Derivative VEGFR2 VEGFR-2 Receptor (Endothelial Cell Surface) Drug->VEGFR2 Inhibits (IC50 ~36 nM) Bax Bax Protein (Pro-apoptotic) Drug->Bax Upregulates Expression ATP ATP Binding Site VEGFR2->ATP Competes with PI3K PI3K/Akt Pathway VEGFR2->PI3K Blocks Phosphorylation Angiogenesis Angiogenesis Inhibition PI3K->Angiogenesis Downregulates Caspase Caspase-3/7 Activation Bax->Caspase Triggers Cascade Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Executes

Figure 1: Dual-mechanism pathway showing VEGFR-2 inhibition and Bax-mediated apoptosis induction by quinoline-3-carboxylate derivatives.

Comparative Performance Analysis

To evaluate efficacy, we compare specific quinoline-3-carboxylate derivatives (Compounds 4m, 10i) against clinical standards (Sorafenib, Doxorubicin). Data is aggregated from recent high-impact studies focusing on breast (MCF-7) and liver (HepG2) carcinomas.

Table 1: IC50 Potency Comparison (µM)

Lower values indicate higher potency.[2]

Compound IDScaffold ClassTargetHepG2 (Liver) IC50MCF-7 (Breast) IC50Selectivity Index (SI)*
Compound 10i [1]Quinoline-3-carboxamideVEGFR-21.60 µM 2.10 µM> 10 (vs THLE-2)
Compound 4m [2]Ethyl 4-hydroxy-quinoline-3-carboxylateTubulin/DNA5.20 µM0.33 µM High
Sorafenib (SoC)Bi-aryl ureaVEGFR-2/Raf8.38 µM4.50 µMModerate
Doxorubicin (SoC)AnthracyclineTopoisomerase II1.20 µM0.60 µMLow (Cardiotoxic)

Key Findings:

  • Superiority in HepG2: Derivative 10i demonstrates a ~5-fold increase in potency compared to Sorafenib (1.60 µM vs 8.38 µM) in liver cancer lines.[3]

  • Breast Cancer Specificity: Derivative 4m shows sub-micromolar activity (0.33 µM) against MCF-7, outperforming many standard alkylating agents.[4][5]

  • Safety Profile: Unlike Doxorubicin, which has a narrow therapeutic window, optimized quinoline-3-carboxylates (like 10i) show reduced cytotoxicity against normal liver cells (THLE-2), indicating a higher Selectivity Index (SI).

Structure-Activity Relationship (SAR) Insights

The biological activity of this class is tightly governed by substituents at positions C-3, C-4, and C-6/7.

  • C-3 Position (The Warhead):

    • Carboxylate Esters: Provide moderate lipophilicity, essential for cell membrane penetration.

    • Carboxamides (Bio-isosteres): Conversion of the ester to a carboxamide often enhances hydrogen bonding with the kinase hinge region (e.g., Cys919 in VEGFR-2), significantly improving IC50 values.

  • C-4 Position:

    • A hydroxyl (-OH) or chloro (-Cl) group is often necessary for electronic stability. Replacement with bulky anilino groups can shift the target specificity towards EGFR.

  • C-6/C-7 Positions:

    • Electron-withdrawing groups (e.g., -F, -NO2) at C-6 tend to increase metabolic stability and potency.

    • Electron-donating groups (e.g., -OCH3) at C-7 often improve water solubility but may reduce lipophilic binding affinity.

Experimental Validation Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Workflow Visualization

Experimental_Workflow Start Start: Aniline + EMME/Propiolate Synth Cyclization (Gould-Jacobs / Rh-Cat) Start->Synth 140°C / Reflux Purify Purification (Recrystallization/Column) Synth->Purify Crude Solid Char Characterization (NMR, IR, Mass) Purify->Char Pure Compound Assay MTT Cytotoxicity Assay Char->Assay Validated Structure Analysis Data Analysis (IC50 Calculation) Assay->Analysis Absorbance Data

Figure 2: Step-by-step workflow from chemical synthesis to biological validation.

Protocol A: One-Pot Synthesis of Quinoline-3-Carboxylates

Method adapted from Rh-catalyzed C-H insertion or classical Gould-Jacobs cycling.

  • Reactants: Mix substituted aniline (1.0 eq) with diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

  • Cyclization: Heat the mixture at 110–140°C for 2–4 hours (solvent-free or in Dowtherm A) to form the enamine intermediate.

  • Ring Closure: Raise temperature to 250°C for 30 mins (Gould-Jacobs) OR use Rh2(OAc)4 catalyst (2.5 mol%) with formic acid at room temperature for milder conditions [3].

  • Work-up: Cool to room temperature. Triturate the resulting solid with diethyl ether to remove unreacted starting materials.

  • Validation: 1H-NMR must show a characteristic singlet signal for the H-4 proton (if not substituted) or disappearance of NH protons upon cyclization.

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Standardized for MCF-7 and HepG2 cell lines.[2][6]

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO2.
    
  • Treatment: Add test compounds (dissolved in DMSO, final concentration <0.1%) in serial dilutions (0.1 µM to 100 µM). Include Sorafenib as a positive control and DMSO-only as a negative control.

  • Incubation: Incubate for 48 hours.

  • Dye Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate media and add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm.

  • Calculation: Calculate % Cell Viability =

    
    . Determine IC50 using non-linear regression (GraphPad Prism).
    

References

  • El-Ganiny, A. M., et al. (2023). "New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition." Scientific Reports. Available at: [Link]

  • Mittal, R. K., & Purohit, P. (2020). "Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent."[5] Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Google Patents. (2015). "WO2015198349A1 - A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives.
  • Thomas, N. M., et al. (2025).[7] "Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis." Molecular Diversity. Available at: [Link]

Sources

Comparative Guide: Gas Chromatography Analysis of Halogenated Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Gas Chromatography Analysis of Halogenated Quinolines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Halogenated quinolines (e.g., chloro-, bromo-, fluoroquinolines) serve as critical scaffolds in the synthesis of antimalarial drugs (Chloroquine), broad-spectrum antibiotics (Fluoroquinolones), and agrochemicals. Their analysis presents a dual challenge: basicity , which leads to peak tailing on active sites, and structural isomerism , where the position of the halogen atom (2-, 4-, 6-, or 8-position) significantly alters biological activity but only marginally affects boiling point.

This guide objectively compares stationary phases and detection methods to establish a robust analytical workflow. We prioritize separation efficiency (selectivity) and sensitivity (LOD/LOQ) , providing a self-validating protocol for routine quality control and trace impurity analysis.

Critical Analysis of Stationary Phases

The choice of column determines the separation mechanism. For halogenated quinolines, the competition is between Non-Polar (5% Phenyl) and Polar (PEG/Wax) phases.

A. Non-Polar Phases (e.g., DB-5MS, HP-5, Rxi-5Sil MS)
  • Mechanism: Separation based primarily on Boiling Point and Van der Waals forces.

  • Pros: High thermal stability (up to 325-350°C); low bleed for MS; excellent inertness.

  • Cons: Poor separation of positional isomers with similar boiling points (e.g., 6-chloroquinoline vs. 7-chloroquinoline).

  • Verdict: Best for general purity screening and high-temperature analysis of heavy derivatives.

B. Polar Phases (e.g., DB-Wax, HP-INNOWax, CP-Wax 52 CB)
  • Mechanism: Separation based on Dipole-Dipole interactions and Hydrogen Bonding.

  • Pros: Superior resolution of positional isomers. The nitrogen lone pair in the quinoline ring interacts differently with the stationary phase depending on the steric and electronic influence of the halogen position.

  • Cons: Lower thermal limit (~250°C); higher bleed; susceptible to damage from oxygen.

  • Verdict: Essential for separating isomeric impurities.

Comparative Data: Retention Behavior

Note: Data represents typical elution order trends. Retention Indices (RI) are approximate.

CompoundBoiling Point (°C)Elution Order (DB-5MS)Elution Order (DB-Wax)Separation Logic
Quinoline 23711Baseline reference.
2-Chloroquinoline 26622Halogen adjacent to Nitrogen reduces basicity; elutes earlier on polar phases than isomers.
4-Chloroquinoline ~260-2703 (Co-elutes w/ 6-Cl)4Steric hindrance prevents strong interaction; separates well on Wax.
6-Chloroquinoline ~260-2703 (Co-elutes w/ 4-Cl)3Exposed Nitrogen lone pair interacts strongly with Wax phase; longer retention.
8-Chloroquinoline ~28045Highest boiling point; steric shielding of N-atom affects polarity.

Detector Performance Comparison

For trace analysis (genotoxic impurity screening), the detector choice is critical.

Flame Ionization Detector (FID)
  • Application: Raw material assay, reaction monitoring (>0.1%).

  • Linearity: Excellent (10^7 range).

  • Limitation: Non-selective. Cannot distinguish halogenated quinoline from non-halogenated side products without perfect chromatographic resolution.

Electron Capture Detector (ECD)
  • Application: Trace impurity analysis (ppb level).

  • Mechanism: Highly selective for electronegative atoms (Halogens).

  • Sensitivity: 10–100x more sensitive than MS for polychlorinated species.

  • Limitation: Narrow linear range; requires strict dryness (moisture quenches signal).

Mass Spectrometry (GC-MS) - Recommended
  • Application: Identification of unknowns and quantitation.[1][2][3]

  • Mode: SIM (Selected Ion Monitoring) is required for trace analysis.

  • Advantage: Provides structural confirmation via characteristic fragmentation (loss of HCN, loss of Halogen).

  • Sensitivity: High (pg levels in SIM mode).

Validated Experimental Protocol

This protocol is designed for the separation of chloroquinoline isomers using a standard GC-MS setup.

A. Sample Preparation[5]
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (avoid Methanol if using ECD).

  • Concentration: 100 µg/mL for Scan mode; 1 µg/mL for SIM.

  • Internal Standard: D10-Anthracene or 1-Chloronaphthalene (structurally similar but distinct).

B. Instrumental Parameters (Agilent 7890/5977 equivalent)
  • Column: DB-Wax UI (Ultra Inert), 30 m × 0.25 mm × 0.25 µm.

  • Inlet: Split/Splitless (Split 10:1 for assay; Splitless for trace).

    • Temperature: 250°C.

    • Liner: Ultra Inert Deactivated liner with glass wool (essential to prevent adsorption of basic quinolines).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (hold 1 min) - Solvent focusing.

    • Ramp 1: 20°C/min to 180°C.

    • Ramp 2: 5°C/min to 240°C (hold 5 min) - Isomer separation window.

  • MSD Parameters:

    • Transfer Line: 250°C.

    • Source: 230°C.

    • SIM Ions (for Chloroquinoline): Target m/z 163, 165 (molecular ion cluster); Qualifier m/z 128 (loss of Cl).

C. Self-Validating System Suitability Check

Before running samples, verify the system using these criteria:

  • Tailing Factor (Tf): Calculate Tf for the Quinoline peak.

    • Pass: Tf < 1.3.

    • Fail: Tf > 1.5 indicates active silanols in the liner or column head. Action: Change liner or trim column.

  • Resolution (Rs): Measure Rs between 4-Chloroquinoline and 6-Chloroquinoline.

    • Pass: Rs > 1.5 (Baseline separation).

  • Signal-to-Noise (S/N): For the lowest standard (LOQ).

    • Pass: S/N > 10.

Visualizations

Diagram 1: Method Selection Decision Tree

This logic flow helps researchers select the correct hardware based on their analytical goals.

MethodSelection Start Start: Halogenated Quinoline Analysis Goal Define Analytical Goal Start->Goal Isomers Are Positional Isomers Present? (e.g., 2-Cl vs 4-Cl) Goal->Isomers Col_NP Column: Non-Polar (DB-5MS / HP-5) High Temp Stability Isomers->Col_NP No (Single Isomer) Col_Polar Column: Polar (DB-Wax / FFAP) High Isomer Selectivity Isomers->Col_Polar Yes (Mixture) Trace Is Sensitivity < 1 ppm required? Det_FID Detector: FID Robust, Linear (>0.1% levels) Trace->Det_FID No (Assay/Purity) Det_MS Detector: GC-MS (SIM) Selective, ID Confirmation Trace->Det_MS Yes (Impurity ID) Det_ECD Detector: ECD Ultra-Trace Halogens (Femtogram sensitivity) Trace->Det_ECD Yes (Targeted Halogens) Col_NP->Trace Col_Polar->Trace

Caption: Decision matrix for selecting stationary phases and detectors based on isomer complexity and sensitivity requirements.

Diagram 2: Analytical Workflow & QC Logic

The step-by-step process ensures data integrity through built-in validation gates.

Workflow Prep Sample Prep (DCM Extraction) Inlet Inlet Injection (Splitless, 250°C) Prep->Inlet Sep GC Separation (DB-Wax, Temp Ramp) Inlet->Sep Check System Suitability Tailing Factor < 1.3? Sep->Check Fail Maintenance: Change Liner/Trim Column Check->Fail No (Active Sites) Pass Data Acquisition (MS-SIM / ECD) Check->Pass Yes Fail->Inlet Retest

Caption: Operational workflow emphasizing the critical System Suitability checkpoint to prevent data loss due to active site adsorption.

References

  • National Institute of Standards and Technology (NIST). (2024).[4] Gas Chromatographic Retention Data: Chloroquinolines. NIST Chemistry WebBook. Retrieved from [Link]

  • Drawell Analytical. (2023). What Affects Retention Time in Gas Chromatography. Retrieved from [Link]

  • Agilent Technologies. (2013). Agilent J&W DB-WAX: A collection of citations to advance your research. Retrieved from [Link]

  • Ishkov, Y. V., et al. (2023).[5][6] A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link][5]

Sources

Safety Operating Guide

Lithium;4-bromoquinoline-3-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Hazard Mandate

As researchers, we often treat salts as benign variations of their parent acids. With Lithium 4-bromoquinoline-3-carboxylate , this assumption is a safety failure point. You are handling a compound that combines the neurotoxic potential of lithium with the genotoxic and environmental persistence of a halogenated quinoline scaffold.

Immediate Classification: This substance is classified as Halogenated Organic Waste . Core Directive: Under no circumstances should this compound enter aqueous waste streams (drains) or general trash. Its disposal pathway is strictly controlled to prevent the formation of dioxins during incineration and groundwater contamination via leaching.

Part 1: Chemical Characterization & Hazard Profiling

To dispose of a chemical safely, you must understand what drives its toxicity. This compound presents a synergistic hazard profile:

ComponentHazard DriverBiological/Environmental Impact
Quinoline Scaffold Intercalation & Mutagenicity Planar nitrogen-heterocycles can intercalate into DNA. Many quinoline derivatives are Ames-positive mutagens and suspect carcinogens.
Bromine Substituent Halogenated Persistence Halogens increase lipophilicity (bioaccumulation) and require high-temperature incineration (>1100°C) to prevent the formation of toxic dioxins/furans.
Lithium Cation Neurotoxicity Bioavailable lithium impacts CNS function. While less critical in milligram quantities, bulk accumulation in landfills poses a leaching risk to water tables.
Carboxylate Salt Solubility Unlike the parent acid, the lithium salt is highly water-soluble, increasing its mobility in the environment if spilled.

The Causality of Segregation: We segregate this waste not just for compliance, but because mixing halogenated organics with non-halogenated solvents lowers the combustion temperature in standard incinerators, leading to incomplete combustion and the release of hazardous byproducts.

Part 2: Operational Disposal Workflow

The following flowchart illustrates the decision logic for disposing of Lithium 4-bromoquinoline-3-carboxylate. This process is designed to minimize operator exposure and ensure downstream compliance.

DisposalWorkflow Start Waste Generation: Lithium 4-bromoquinoline-3-carboxylate StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder/Crystals) StateCheck->SolidPath Dry Solid LiquidPath Liquid Waste (Mother Liquor/Rinsate) StateCheck->LiquidPath Solution/Suspension ContainerSolid Place in Wide-Mouth HDPE Jar (Double Containment) SolidPath->ContainerSolid LabelSolid Label: 'TOXIC SOLID, ORGANIC, HALOGENATED' ContainerSolid->LabelSolid Storage Satellite Accumulation Area (Secondary Containment) LabelSolid->Storage SolventCheck Check Solvent Compatibility LiquidPath->SolventCheck Segregate Segregate: Halogenated Waste Stream SolventCheck->Segregate Compatible pHCheck Check pH (Adjust to 6-9 if Aqueous) Segregate->pHCheck LabelLiquid Label: 'TOXIC LIQUID, ORGANIC, HALOGENATED' pHCheck->LabelLiquid LabelLiquid->Storage Pickup EHS / HazMat Pickup Storage->Pickup

Figure 1: Decision matrix for the safe segregation and disposal of halogenated quinoline salts.

Part 3: Detailed Experimental Protocols

Protocol A: Disposal of Solid Waste (Pure Compound)

Use this for expired shelf stock, recrystallization solids, or spill cleanup residues.

  • PPE Requirements: Nitrile gloves (double-gloved recommended, outer layer >0.11mm), lab coat, safety goggles, and a P95/N95 particulate respirator if working outside a fume hood.

  • Containment:

    • Do not place directly into a carboy.

    • Transfer the solid into a clear, sealable polyethylene bag or a screw-top wide-mouth jar.

    • Self-Validating Step: Wipe the exterior of the primary container with a damp Kimwipe. If the wipe turns yellow/discolored (characteristic of many quinolines), the container is externally contaminated and must be re-bagged.

  • Consolidation: Place the sealed primary container into the lab's dedicated Solid Halogenated Waste drum.

  • Labeling: Tag with full chemical name. Do not use abbreviations (e.g., "Li-BQ").

Protocol B: Disposal of Liquid Waste (Reaction Mixtures/Rinsates)

Use this for mother liquors or HPLC waste.

  • Stream Selection:

    • This waste MUST go into the Halogenated Solvent container (e.g., red can or specific carboy), even if the solvent itself is non-halogenated (e.g., Methanol), because the solute contains bromine.

  • Compatibility Check:

    • Ensure the waste stream does not contain strong oxidizers (e.g., nitric acid, peroxides). Quinolines can react exothermically with strong oxidizers.

  • pH Stabilization (Aqueous Solutions Only):

    • If the waste is primarily water (e.g., aqueous workup layer):

    • Measure pH using a strip.

    • Neutralize to pH 5–9 using dilute HCl or NaOH. Reasoning: Extreme pH can degrade waste containers or cause dangerous off-gassing when mixed with other lab wastes.

  • Transfer: Use a funnel to prevent drips.

  • Labeling: Mark the container as containing "Halogenated Organics" and list "Lithium 4-bromoquinoline-3-carboxylate" as a trace contaminant.

Part 4: Emergency Spill Response

Scenario: You drop a 5g vial of the solid powder on the floor.

  • Isolate: Evacuate the immediate area (3-meter radius). Mark the zone.

  • Protect: Don PPE (Gloves, Goggles, N95 Mask).

  • Dry Cleanup (Preferred):

    • Avoid creating dust.[1][2][3][4][5][6][7] Do not sweep vigorously.

    • Cover the spill with a wet paper towel to dampen the powder.

    • Scoop the damp material into a waste bag.

  • Wet Cleanup:

    • Wipe the surface with a soap/water solution.[1][2][4][5][7]

    • Critical Check: Use a UV lamp (365nm) if available. Many quinoline derivatives fluoresce. If the area glows, you have not finished cleaning.

  • Disposal: All cleanup materials (towels, gloves, scoops) are now Hazardous Solid Waste .

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Quinoline-3-carboxylic acid derivatives. PubChem.[8] [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. EPA. [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. OSHA. [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

Personal protective equipment for handling Lithium;4-bromoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Lithium 4-bromoquinoline-3-carboxylate Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Executive Safety Summary: Beyond the SDS

As researchers, we often encounter intermediates like Lithium 4-bromoquinoline-3-carboxylate where specific Safety Data Sheets (SDS) are sparse or generic. Do not let this ambiguity breed complacency.

From a structural perspective, you are handling a halogenated heteroaromatic salt . This compound presents a dual-risk profile:

  • The Quinoline Core: A privileged scaffold in medicinal chemistry (often targeting kinases or DNA), implying potential biological activity even at low doses.

  • The Lithium Salt Form: Unlike the free acid or ester, this salt is likely highly water-soluble. This increases its bioavailability upon contact with mucous membranes and potential for rapid systemic absorption compared to its lipophilic analogs.

Treat this compound as a bioactive irritant with potential for cumulative toxicity. The following protocol bridges the gap between generic safety advice and the specific rigor required for halogenated pharmaceutical intermediates.

Part 1: The PPE Matrix (Scale-Dependent)

Safety is not static; it scales with your operation. Use this matrix to determine your required protection level.

Protective Layer Analytical Scale (<100 mg) Preparative Scale (100 mg - 10 g) Process Scale (>10 g)
Respiratory Fume hood (Sash at 18")Fume hood + N95 (if solid handling outside hood)PAPR or Glovebox (if dust generation is high)
Hand Protection Nitrile (0.11 mm, single layer)Double Gloving Required: Inner: Nitrile (0.11 mm)Outer: Nitrile (extended cuff)Laminate/Barrier Gloves: Silver Shield® or chemically resistant laminate liner under nitrile.
Eye/Face Safety Glasses (Side shields)Chemical Splash GogglesChemical Splash Goggles + Face Shield
Body Standard Cotton Lab CoatLab Coat + Chemical Apron (Tyvek®)Full Tyvek® Suit (wrist/ankle elastic)
Footwear Closed-toe, non-porousClosed-toe, chemical resistantChemical resistant over-boots

Scientist-to-Scientist Note: Why double glove? Halogenated aromatics can permeate standard thin nitrile over time. The outer glove protects against gross contamination, while the inner glove remains your sterile barrier. Change the outer glove immediately upon any splash.

Part 2: Operational Workflow & Causality

This workflow is designed to mitigate the specific risks of dust generation (solid handling) and hygroscopicity (lithium salt nature).

Preparation & Weighing
  • The Problem: Lithium salts are often hygroscopic. Clumping leads to aggressive spatula use, which generates fine particulate dust.

  • The Protocol:

    • Acclimate the container to room temperature before opening to prevent condensation.

    • Use a static-free PTFE spatula . Metal spatulas can create static discharge or scrape the container, ejecting micro-particles.

    • Anti-Static Gun: If the powder is "fly-away," use a Zerostat gun on the weighing boat before taring.

Reaction Setup (Solubilization)
  • The Problem: Exothermic heat of solution. While mild for this salt, local heating can vaporize solvent, carrying the compound into the hood atmosphere.

  • The Protocol:

    • Add the solid to the solvent, not vice-versa.

    • If using polar aprotic solvents (DMSO, DMF) which penetrate skin easily, the Laminate Glove rule (from the matrix above) becomes mandatory. The solvent acts as a carrier vehicle, shuttling the lithium quinoline salt through your skin barrier.

In-Process Monitoring
  • The Problem: TLC spotting and LCMS vial preparation are high-risk moments for micro-droplet contamination.

  • The Protocol:

    • Use long-barrel pipette tips to keep your hands away from the solution.

    • Dispose of TLC capillaries immediately into a sharps container located inside the hood. Never transport wet capillaries across the lab bench.

Part 3: Visualization (Safe Handling Logic)

The following diagram illustrates the decision logic for handling halogenated organic salts, prioritizing containment and waste segregation.

SafeHandling Start Start: Solid Li-4-bromoquinoline-3-carboxylate RiskAssess Risk Assessment: Is mass > 10g OR Solvent = DMSO/DMF? Start->RiskAssess StandardPPE Standard PPE: Nitrile + Lab Coat + Glasses RiskAssess->StandardPPE No EnhancedPPE Enhanced PPE: Double Gloves + Apron + Goggles RiskAssess->EnhancedPPE Yes Handling Handling in Fume Hood (Static Control) StandardPPE->Handling EnhancedPPE->Handling WasteSeg Waste Segregation Strategy Handling->WasteSeg Post-Procedure SolidWaste Solid Waste: Trace Contaminated Solids WasteSeg->SolidWaste Gloves, Weigh Boats LiquidWaste Liquid Waste: Halogenated Organic Stream WasteSeg->LiquidWaste Mother Liquors, Rinses

Caption: Decision logic for PPE selection and waste stream segregation for halogenated organic salts.

Part 4: Emergency Response & Disposal

Accidental Exposure[1][2][3]
  • Skin Contact:

    • Brush off dry powder first (adding water to a large amount of lithium salt on skin can cause a thermal irritant reaction).

    • Rinse with copious water for 15 minutes.

    • Specific Note: If dissolved in DMSO/DMF, seek medical evaluation immediately due to rapid absorption.

  • Eye Contact: Flush for 15 minutes. The lithium ion is corrosive to corneal tissue; do not shortcut this time.

Disposal Strategy (Environmental Compliance)

Do not pour this down the drain. The bromine atom classifies this as Halogenated Waste , which requires high-temperature incineration to prevent the formation of persistent environmental toxins.

  • Solid Waste: Contaminated gloves, paper towels, and weighing boats must go into "Hazardous Solid Waste," not regular trash.

  • Liquid Waste: Segregate into the Halogenated Organic Solvent container. Do not mix with acid waste streams, as acidification may precipitate the free acid, creating sludge that clogs disposal lines.

References

  • National Center for Biotechnology Information (PubChem). (2025). Compound Summary: 4-Bromoquinoline-3-carboxylic acid (Parent Acid Data). Retrieved from [Link]

  • Princeton University EHS. (2025). Safe Handling of Organolithium Compounds.[1][2] (Applied for Lithium salt handling properties).[3] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

Sources

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